Col003
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJXVCLOGNLZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Col003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Col003 is a novel small molecule inhibitor that selectively targets Heat Shock Protein 47 (Hsp47), a collagen-specific molecular chaperone. By competitively binding to the collagen-binding site of Hsp47, this compound effectively disrupts the crucial interaction between Hsp47 and procollagen (B1174764) within the endoplasmic reticulum. This primary mechanism of action leads to a cascade of downstream effects, including the inhibition of collagen secretion and the destabilization of the collagen triple helix, positioning this compound as a promising therapeutic candidate for fibrotic diseases. Furthermore, recent research has unveiled its multifaceted roles in platelet activation and cancer immunotherapy, broadening its potential clinical applications. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols related to the action of this compound.
Core Mechanism of Action: Hsp47 Inhibition
The central mechanism of this compound revolves around its function as a selective and potent inhibitor of Hsp47. It competitively binds to the collagen-binding site on Hsp47 with an IC50 value of 1.8 μM[1]. This binding event physically obstructs the association of Hsp47 with procollagen chains, a critical step for the proper folding and stabilization of the collagen triple helix. The disruption of this interaction leads to impaired collagen maturation and secretion, which is a key factor in the pathogenesis of various fibrotic conditions.
Quantitative Data on this compound Activity
| Parameter | Value | Experimental Context | Reference |
| IC50 for Hsp47 | 1.8 μM | Competitive binding to the collagen binding site on Hsp47. | [1] |
| Inhibition of Hsp47-Collagen Interaction | Dose-dependent | Observed in Hsp47 KO/MEFs. | [1] |
| Effect on Collagen Secretion | Inhibitory | Demonstrated in wild-type MEFs at 100 μM. | [1] |
| BRET Signal Reduction | Dose-dependent | Inhibition of Hsp47-collagen interaction in living cells. | [2] |
| Platelet Aggregation (Collagen-induced) | 27.67 ± 1.76% of vehicle at 50 μM | Washed rat platelets. | |
| Platelet Aggregation (Collagen-induced) | 57.00 ± 4.58% of vehicle at 25 μM | Washed rat platelets. |
Downstream Cellular Effects and Signaling Pathways
The inhibitory action of this compound on the Hsp47-collagen axis precipitates a series of significant cellular and physiological responses, extending beyond the realm of fibrosis.
Anti-Fibrotic Effects
By preventing the proper maturation and secretion of collagen, this compound directly counteracts the excessive deposition of extracellular matrix, a hallmark of fibrosis. Studies have shown that this compound inhibits collagen secretion by wild-type mouse embryonic fibroblasts (MEFs) and destabilizes improperly folded collagen, rendering it susceptible to degradation[1].
Anti-Platelet Activity
This compound has demonstrated significant anti-platelet effects, particularly in response to collagen-induced activation. This activity is mediated through the inhibition of the Glycoprotein VI (GPVI) signaling pathway, a primary receptor for collagen on the platelet surface. The binding of collagen to GPVI initiates a signaling cascade that is attenuated by this compound.
The key signaling pathways affected include:
-
Syk-PLCγ2-PKC Pathway: this compound inhibits the phosphorylation of spleen tyrosine kinase (Syk), phospholipase C gamma 2 (PLCγ2), and protein kinase C (PKC)[3][4].
-
PI3K-Akt-GSK3β Pathway: The phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK3β) is also suppressed by this compound[3][4].
-
MAPK Pathway: this compound markedly inhibits the collagen-induced phosphorylation of p38 and ERK2, while the phosphorylation of JNK is not significantly affected[3][4].
These inhibitory effects on critical signaling nodes culminate in reduced platelet aggregation, adhesion, and intracellular calcium mobilization, suggesting a potential therapeutic role for this compound in the prevention and treatment of thrombotic events such as ischemic stroke[3][4][5].
Modulation of the Tumor Microenvironment
Emerging evidence highlights a role for this compound in cancer immunotherapy, specifically in the context of brain metastases. Hsp47 expression in metastatic tumor cells promotes the deposition of collagen, which in turn polarizes microglia towards an M2 immunosuppressive phenotype. This compound, by inhibiting the Hsp47-collagen axis, can reverse this M2 polarization, thereby restoring anti-tumor immunity. This effect is mediated, at least in part, through the JAK2/STAT3 signaling pathway in microglia. Inhibition of this pathway is associated with a shift from M2 to M1 pro-inflammatory microglial phenotype, which is more effective at anti-tumor responses. By blocking the Hsp47-mediated collagen deposition, this compound creates a less immunosuppressive tumor microenvironment, enhancing the efficacy of immunotherapies like anti-PD-L1.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for Hsp47-Collagen Interaction
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the Hsp47-collagen interaction in living cells[2].
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for Hsp47 fused to a BRET donor (e.g., Renilla luciferase) and a collagen-like peptide fused to a BRET acceptor (e.g., YFP).
-
Compound Treatment: 24-48 hours post-transfection, cells are harvested and resuspended in a suitable buffer. The cell suspension is then treated with varying concentrations of this compound or vehicle (DMSO) for a specified incubation period.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cell suspension. The luminescence emission from the donor and the acceptor is measured simultaneously using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of this compound indicates inhibition of the Hsp47-collagen interaction.
Surface Plasmon Resonance (SPR) Analysis of this compound-Hsp47 Binding
SPR is utilized to characterize the direct binding of this compound to Hsp47 and to determine its competitive nature with respect to collagen.
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated. Recombinant Hsp47 is then immobilized onto the sensor surface.
-
Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor surface, and the change in the refractive index, which is proportional to the mass bound to the surface, is monitored in real-time.
-
Competitive Binding Assay: To confirm competitive inhibition, this compound is co-injected with a collagen-like peptide. A reduction in the binding signal of the collagen-like peptide in the presence of this compound indicates competitive binding to the same site on Hsp47.
-
Data Analysis: The binding data is fitted to appropriate models to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Washed Rat Platelet Aggregation Assay
This assay is used to quantify the inhibitory effect of this compound on collagen-induced platelet aggregation[3].
-
Preparation of Washed Platelets: Rat whole blood is collected in an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. The platelets are then washed and resuspended in a Tyrode's buffer.
-
Platelet Aggregation Measurement: The washed platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C. The platelets are pre-incubated with different concentrations of this compound or vehicle (DMSO).
-
Induction of Aggregation: Collagen is added to the platelet suspension to induce aggregation. The change in light transmittance through the suspension is recorded over time. As platelets aggregate, the light transmittance increases.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition, and the inhibitory effect of this compound is calculated relative to the vehicle control.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for a range of diseases. Its well-defined mechanism of action as a selective Hsp47 inhibitor provides a strong rationale for its therapeutic potential in fibrosis. Furthermore, the elucidation of its roles in modulating platelet function and the tumor microenvironment opens up new avenues for its clinical application in thrombosis and oncology. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide provide a solid foundation for further research and development of this compound and related compounds. Continued investigation into the multifaceted effects of this compound is warranted to fully explore its therapeutic utility.
References
- 1. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
Col003: A Technical Whitepaper on the Discovery and Development of a Novel Hsp47 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix proteins, notably collagen, represent a significant and largely unmet medical need. A key player in the pathogenesis of fibrosis is Heat Shock Protein 47 (Hsp47), a molecular chaperone residing in the endoplasmic reticulum that is essential for the correct folding and maturation of procollagen (B1174764).[[“]][2][3] The dependence of collagen production on Hsp47 function makes it a compelling therapeutic target.[[“]][4] This document provides a comprehensive technical overview of Col003, a small molecule inhibitor designed to disrupt the critical interaction between Hsp47 and collagen, thereby offering a promising anti-fibrotic strategy. We will detail its mechanism of action, present key quantitative data from preclinical studies, outline relevant experimental protocols, and illustrate the molecular pathways it modulates.
Introduction: Hsp47 as a Therapeutic Target in Fibrosis
Heat Shock Protein 47 (Hsp47), encoded by the SERPINH1 gene, is a member of the serine protease inhibitor (serpin) superfamily but lacks inhibitory activity.[3] Its primary function is to act as a collagen-specific molecular chaperone.[3][5] Within the endoplasmic reticulum (ER), Hsp47 binds specifically to the triple-helical regions of procollagen, stabilizing the structure and preventing premature aggregation, which is a prerequisite for its secretion and subsequent deposition in the extracellular matrix.[3][5]
Numerous studies have demonstrated a strong correlation between the upregulation of Hsp47 and the progression of fibrotic diseases in various organs, including the lungs, liver, and kidneys.[[“]][2] The targeted suppression of Hsp47 expression, for instance via siRNA, has been shown to reduce collagen accumulation and ameliorate fibrosis in experimental animal models, validating Hsp47 as a viable anti-fibrotic target.[2][6]
The Discovery of this compound
This compound (5-benzyl-3-nitrosalicylaldehyde) was identified through the screening of chemical libraries for compounds capable of inhibiting the protein-protein interaction (PPI) between Hsp47 and collagen.[7][8] It emerged as a selective and potent small molecule inhibitor that competitively binds to the collagen-binding site on Hsp47.[7][9] This competitive inhibition effectively disrupts the chaperone function of Hsp47, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion.[[“]][9]
Quantitative Data Summary
The efficacy and characteristics of this compound have been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy and Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (Hsp47-Collagen Interaction) | 1.8 µM | Hsp47 KO/MEFs | [[“]][9] |
| Dose-Dependent Inhibition | 0.01 - 100 µM | Hsp47-Collagen Interaction Assay | [[“]][9] |
| Collagen Secretion Inhibition | Effective at 100 µM | Wild-type Mouse Embryonic Fibroblasts (MEFs) | [[“]][9] |
| Platelet Aggregation Inhibition | Optimal at 50 µM | Collagen-induced rat platelet aggregation | [11][12] |
| BRET Signal Reduction | Dose-dependent | Hsp47-collagen PPI in living cells (ER) | [13] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Cell Viability | Reference |
| Human Normal Liver (L02) | 25 µM | > 89.22% | [11][12] |
| Human Normal Liver (L02) | 50 µM | > 89.22% | [11][12] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Parameter Measured | This compound Concentration | Result | Reference |
| FeCl₃-Induced Carotid Artery Thrombosis (Rat) | Time to Occlusion (TTO) | 50 µM | Significantly prolonged TTO to 689.3 ± 45.41 s | [12] |
| FeCl₃-Induced Carotid Artery Thrombosis (Rat) | Time to Occlusion (TTO) | 100 µM | Significantly prolonged TTO to 562.7 ± 28.42 s | [12] |
| Middle Cerebral Artery Occlusion (MCAO) (Rat) | Cerebral Infarct Volume | N/A (daily injection for 14 days) | Significantly decreased | [14][15] |
| Middle Cerebral Artery Occlusion (MCAO) (Rat) | Neurological Function | N/A (daily injection for 14 days) | Significantly enhanced scores | [14][15] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by intervening in specific, well-defined signaling pathways related to fibrosis and associated pathologies.
Core Anti-Fibrotic Mechanism
The primary mechanism of this compound is the direct inhibition of Hsp47's chaperone activity. In fibrotic states, signaling molecules like Transforming Growth Factor-beta 1 (TGF-β1) are upregulated, which in turn increases the expression of Hsp47 via pathways involving Smad2/3, ERK, and JNK.[16] This leads to an overproduction of mature collagen. This compound competitively binds to the collagen-binding site on Hsp47, preventing it from stabilizing procollagen. This leads to misfolded procollagen, which is retained in the ER and ultimately degraded, reducing the secretion of collagen and mitigating matrix deposition.
Inhibition of Collagen-Induced Platelet Activation
Hsp47 has also been identified on the surface of platelets, where it enhances the interaction with collagen, a key step in thrombosis.[7][11] this compound has been shown to inhibit this interaction, thereby reducing collagen-induced platelet activation. This effect is mediated by interfering with the Glycoprotein VI (GPVI) signaling cascade, a primary pathway for platelet activation by collagen.[7][17][18] By blocking the initial Hsp47-collagen binding, this compound prevents the downstream activation of Syk, PLCγ2, and the MAPK pathway, ultimately reducing platelet aggregation and thrombus formation.[7][17]
Neuroprotection in Ischemic Stroke
In models of chronic ischemic stroke, this compound has demonstrated neuroprotective effects.[14][15] The proposed mechanism involves the inhibition of Lipocalin-2 (LCN2) through the JAK2/STAT3 signaling pathway.[14] The JAK/STAT pathway is a critical regulator of inflammation and cell survival.[[“]][[“]][9] By modulating this pathway, this compound may reduce neuroinflammation and neuronal apoptosis following an ischemic event, leading to smaller infarct volumes and improved neurological outcomes.[14][15]
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of candidate compounds. Below are protocols for key in vitro and in vivo assays used in the characterization of this compound.
In Vitro Assays
This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Plating: Seed fibroblasts (e.g., human lung fibroblasts, MRC-5) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and culture until 70-80% confluent.[19][20]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]
-
Measurement: After 2 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
This method is used to study cell migration, a key process in fibrosis where fibroblasts migrate to sites of injury.
-
Monolayer Formation: Seed fibroblasts in a 12-well or 48-well plate and grow to 90-95% confluency.[18][19][22]
-
Proliferation Inhibition (Optional but Recommended): To ensure that wound closure is due to migration and not proliferation, treat cells with a proliferation inhibitor like Mitomycin C (e.g., 5-10 µg/mL) for 2 hours prior to the scratch.[22][23][24]
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" through the center of the cell monolayer.[19][23]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with low-serum medium containing the desired concentration of this compound or vehicle control.[18][19]
-
Imaging: Immediately capture images of the scratch at defined points (time 0). Place the plate in an incubator and capture subsequent images at regular intervals (e.g., 8, 16, 24 hours).[19]
-
Analysis: Measure the area of the scratch at each time point using imaging software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.
This technique is used to quantify the amount of collagen protein produced by cells after treatment.
-
Cell Culture and Treatment: Culture fibroblasts and treat with TGF-β1 to induce a pro-fibrotic phenotype, in the presence or absence of various concentrations of this compound.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Collect both cell lysates (for intracellular collagen) and the culture supernatant (for secreted collagen).
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6% acrylamide (B121943) gel is often suitable for collagen I.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for Collagen Type I alpha 1 (COL1A1). Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.
-
Quantification: Use densitometry software to measure the intensity of the protein bands. Normalize the collagen band intensity to the loading control.
In Vivo Animal Models
This model assesses the effect of a compound on in vivo thrombus formation.[12]
-
Animal Preparation: Anesthetize a rat or mouse (e.g., Sprague-Dawley rat).[8][11][25] Surgically expose the common carotid artery.
-
Baseline Measurement: Place a flow probe around the artery to measure baseline blood flow.[6][11]
-
Compound Administration: Administer this compound (e.g., 50 µM) or vehicle control intravenously.[12]
-
Injury Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) directly to the arterial wall for a set time (e.g., 3 minutes).[6][8][25] The FeCl₃ causes oxidative damage to the endothelium, initiating thrombosis.
-
Monitoring: Continuously monitor blood flow using the flow probe. The primary endpoint is the "Time to Occlusion" (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.[12]
-
Data Analysis: Compare the TTO between the this compound-treated group and the vehicle control group. A longer TTO indicates an anti-thrombotic effect.
This is a widely used model to simulate ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.[2][16][17][26][27]
-
Animal Preparation: Anesthetize a rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][17]
-
Occlusion: Ligate the ECA. Insert a coated monofilament suture (e.g., 4-0 nylon) into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[16][17]
-
Ischemia Period: Keep the filament in place for a defined period (e.g., 90-120 minutes) to induce ischemia.[16]
-
Reperfusion: Withdraw the filament to allow blood flow to be restored to the MCA territory, simulating reperfusion.
-
Treatment: Administer this compound or vehicle via a chosen route (e.g., tail vein injection) at specified time points before or after the MCAO procedure.[14]
-
Outcome Assessment:
-
Neurological Deficit Scoring: At 24 hours or later, assess neurological function using a standardized scoring system (e.g., Bederson score).[16]
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[17] TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). Calculate the infarct volume using image analysis software.
-
Conclusion and Future Directions
This compound is a potent and selective small molecule inhibitor of Hsp47 that demonstrates significant anti-fibrotic and anti-thrombotic potential in preclinical models. By competitively inhibiting the crucial chaperone function of Hsp47 in collagen maturation, this compound directly targets a fundamental process in the pathogenesis of fibrotic diseases. Furthermore, its ability to modulate platelet activation and exhibit neuroprotective properties suggests a broader therapeutic utility. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on comprehensive pharmacokinetic and toxicology studies, optimization of delivery methods for specific fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver fibrosis), and eventual progression into clinical trials to evaluate its safety and efficacy in human patients. The continued development of Hsp47 inhibitors like this compound holds great promise for a new class of therapies for diseases with high unmet medical need.
References
- 1. consensus.app [consensus.app]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-collagen interaction: is GPVI the central receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. JAK2/STAT3 pathway mediates neuroprotective and pro-angiogenic treatment effects of adult human neural stem cells in middle cerebral artery occlusion stroke animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 12. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]
- 15. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MCAO Model Establishment [bio-protocol.org]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 23. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 26. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 27. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
An In-depth Technical Guide to the Role of Hsp47 in Collagen Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Heat shock protein 47 (Hsp47), a 47-kDa protein encoded by the SERPINH1 gene, is an endoplasmic reticulum (ER)-resident molecular chaperone with remarkable specificity for collagen.[1][2][3][4] As a member of the serine protease inhibitor (serpin) superfamily, it plays an indispensable role in the maturation of procollagen (B1174764), the precursor to collagen.[5][6] Hsp47 ensures the correct folding and stabilization of the procollagen triple helix, prevents its premature aggregation, and facilitates its transport through the secretory pathway.[6][7] Its expression is tightly correlated with collagen synthesis, and its upregulation is a hallmark of various fibrotic diseases and some cancers, making it a compelling therapeutic target.[3][8][9] Conversely, mutations or deficiencies in Hsp47 can lead to severe connective tissue disorders like osteogenesis imperfecta.[1][6] This guide provides a comprehensive overview of the molecular mechanisms of Hsp47, quantitative interaction data, key experimental protocols, and its role in pathophysiology.
The Molecular Mechanism of Hsp47 in Collagen Biosynthesis
The function of Hsp47 is critical at several stages of procollagen processing within the ER and its transit to the Golgi apparatus. Unlike general chaperones that recognize unfolded proteins, Hsp47 uniquely binds to the correctly folded triple-helical conformation of procollagen.[1][10][11][12]
Procollagen Recognition and Binding
Hsp47 specifically recognizes and binds to the (Gly-Xaa-Arg) triplet sequence within the procollagen triple helix.[1][13][14][15] Crystal structure analysis reveals that two Hsp47 molecules bind in a head-to-head fashion to one collagen triple helix.[1][11][16] This interaction is mediated by a salt bridge between a conserved aspartate residue (Asp385) in Hsp47 and the critical arginine residue in the collagen chain.[1][16] This binding stoichiometry involves extensive contact with the leading and trailing strands of the helix, effectively clamping it in the proper register.[1] Hsp47 has been shown to interact with multiple collagen types, including types I, II, III, IV, and V.[5][15][17]
Role in Triple Helix Stabilization and Quality Control
The procollagen triple helix is thermodynamically unstable at physiological body temperature.[1][10] Hsp47 binding stabilizes the newly formed triple helix, preventing local unfolding and potential misalignments.[1][10][18] This chaperone activity is crucial for ensuring that only correctly folded procollagen is transported out of the ER. In the absence of Hsp47, procollagen molecules are improperly folded, sensitive to protease digestion, and prone to aggregation.[1][6][19] These misfolded aggregates are retained in the ER and ultimately degraded via the autophagy-lysosome pathway.[6] Hsp47 also prevents the premature lateral aggregation of procollagen molecules within the ER, which is essential for proper extracellular fibril assembly later on.[1]
Intracellular Trafficking and pH-Dependent Release
Hsp47 transiently associates with procollagen in the ER.[4][6] The Hsp47-procollagen complex is then transported to the ER-Golgi intermediate compartment (ERGIC) or the cis-Golgi.[6][20] The release of procollagen from Hsp47 is triggered by the lower pH of the Golgi apparatus (pH ~6.1-6.7) compared to the neutral pH of the ER (pH ~7.2).[1][13] This pH-dependent dissociation is facilitated by a cluster of histidine residues on Hsp47.[1][16] Once dissociated, the correctly folded procollagen continues its journey for secretion, while Hsp47 is recycled back to the ER via its C-terminal RDEL retention signal, which is recognized by KDEL receptors.[1][7][20]
Regulation of Hsp47 Expression
The expression of Hsp47 is closely linked to that of collagen.[1] In collagen-producing cells, its constitutive expression levels are proportional to the amount of collagen being synthesized.[1] Several factors can induce Hsp47 expression:
-
Heat Shock: As its name implies, Hsp47 expression is induced by heat shock, regulated by a heat shock element (HSE) in its promoter region that binds heat shock transcription factor 1 (HSF1).[5][6][21]
-
Transforming Growth Factor-β1 (TGF-β1): This potent pro-fibrotic cytokine is a major regulator of both Hsp47 and procollagen gene expression.[13][21][22]
-
Mechanical Stress: Mechanical forces can increase Hsp47 mRNA expression and protein synthesis in cells like tendon fibroblasts.[21][23]
-
Other Cytokines: Interleukin-1β (IL-1β) has also been shown to induce Hsp47 synthesis.[5]
-
Oxidized LDL: In the context of atherosclerosis, oxidized low-density lipoprotein can stimulate Hsp47 expression in smooth muscle cells.[22]
References
- 1. pnas.org [pnas.org]
- 2. HSP47 as a collagen-specific molecular chaperone: function and expression in normal mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting HSP47 for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp47: a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 47 - Wikipedia [en.wikipedia.org]
- 6. Hsp47 as a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The collagen-specific molecular chaperone HSP47: is there a role in fibrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Hsp47: a molecular chaperone that interacts with and stabilizes correctly-folded procollagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct in Vitro and in Vivo Evidence for Interaction between Hsp47 Protein and Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP47 at the Crossroads of Thrombosis and Collagen Dynamics: Unlocking Therapeutic Horizons and Debates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. rcsb.org [rcsb.org]
- 17. Interactions between collagen-binding stress protein HSP47 and collagen. Analysis of kinetic parameters by surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of collagen folding propagation studied by Molecular Dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Embryonic lethality of molecular chaperone hsp47 knockout mice is associated with defects in collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular interaction of collagen-specific stress protein HSP47 with newly synthesized procollagen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of heat shock protein 47 and type I procollagen expression in avian tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. The change of HSP47, collagen specific molecular chaperone, expression in rat skeletal muscle may regulate collagen production with gravitational conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of Hsp47 Inhibition by Col003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 47 (Hsp47) is a collagen-specific molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in the correct folding, processing, and secretion of procollagen (B1174764). Its overexpression is intimately linked to the excessive collagen deposition characteristic of various fibrotic diseases, making it a compelling therapeutic target. Col003 is a novel small molecule inhibitor that selectively targets Hsp47, competitively binding to its collagen-binding site. This inhibition disrupts the vital interaction between Hsp47 and procollagen, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion. This technical guide provides an in-depth exploration of the downstream molecular consequences of Hsp47 inhibition by this compound, focusing on its effects on collagen biosynthesis, the induction of cellular stress responses, and the activation of apoptotic pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of fibrosis and drug development.
Introduction to Hsp47 and its Role in Fibrosis
Fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and systemic sclerosis, are characterized by the excessive accumulation of extracellular matrix (ECM) components, primarily collagen, leading to tissue scarring and organ dysfunction.[1][2] A key player in collagen biosynthesis is Heat shock protein 47 (Hsp47), a 47-kDa protein and member of the serine protease inhibitor (serpin) superfamily.[2] Hsp47 functions as a collagen-specific molecular chaperone within the endoplasmic reticulum (ER).[3] Its primary role is to bind to and stabilize the triple-helical domain of procollagen, preventing its premature degradation and ensuring its proper folding and assembly.[2][3] Following correct folding, Hsp47 dissociates from procollagen in the cis-Golgi, allowing for its secretion into the extracellular space where it matures into collagen fibrils.[4]
Numerous studies have demonstrated a direct correlation between elevated Hsp47 expression and the progression of fibrosis in various tissues.[5] This upregulation of Hsp47 facilitates the increased production and deposition of collagen, contributing to the pathological scarring observed in fibrotic conditions.[3] Consequently, inhibiting the function of Hsp47 has emerged as a promising therapeutic strategy to mitigate fibrosis.
This compound: A Selective Inhibitor of the Hsp47-Collagen Interaction
This compound is a small molecule compound that has been identified as a selective and potent inhibitor of Hsp47.[6][7] It acts by competitively binding to the collagen-binding site on Hsp47, thereby preventing the chaperone from interacting with procollagen molecules.[6][8] This disruption of the Hsp47-procollagen complex leads to the formation of an unstable procollagen triple helix, which is subsequently targeted for degradation.[6][9] The ultimate downstream effect is a significant reduction in the secretion of mature collagen from the cell.[6][7]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (Hsp47-Collagen Interaction) | 1.8 µM | In vitro binding assay | [2][7] |
| Effective Concentration (Inhibition of Collagen Secretion) | 100 µM | Primary Mouse Embryonic Fibroblasts (MEFs) | [7] |
| Effective Concentration (Inhibition of Platelet Aggregation) | 50 µM | Isolated Rat Platelets | [10] |
| Assay | Treatment | Result | Reference |
| Cell Viability (L02 Human Liver Cells) | This compound (25 µM) | ~93% viability | [5] |
| This compound (50 µM) | ~89% viability | [5] | |
| This compound (100 µM) | ~71% viability | [5] | |
| Platelet Aggregation (Collagen-Induced) | Vehicle | 70.33 ± 3.93% | [5][11] |
| This compound (25 µM) | 57.00 ± 4.58% | [5][11] | |
| This compound (50 µM) | 27.67 ± 1.76% | [5][11] | |
| Apoptosis (TUNEL Assay in MCAO Rat Model) | Vehicle | 65.80 ± 3.51% TUNEL-positive cells | [5][11] |
| This compound (50 µM) | 16.39 ± 2.76% TUNEL-positive cells | [5][11] | |
| P-selectin Expression (Collagen-Stimulated Platelets) | Vehicle | 58.43 ± 0.50% positive platelets | [5] |
| This compound (50 µM) | 42.83 ± 1.49% positive platelets | [5] |
Downstream Signaling Pathways Affected by Hsp47 Inhibition
The inhibition of Hsp47 by this compound triggers a cascade of downstream cellular events, primarily centered around the disruption of collagen homeostasis. This leads to the activation of the ER stress response and, in cases of prolonged or severe stress, the induction of apoptosis.
The Collagen Biosynthesis and Secretion Pathway
Hsp47 is an indispensable component of the collagen production line within the cell. The following diagram illustrates the normal pathway and the point of intervention by this compound.
Induction of Endoplasmic Reticulum (ER) Stress
By inhibiting Hsp47, this compound causes an accumulation of misfolded procollagen chains within the ER. This accumulation disrupts ER homeostasis and triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Activation of Apoptotic Pathways
If the ER stress induced by Hsp47 inhibition is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. This involves the activation of key apoptotic signaling molecules, including caspases.
References
- 1. Immunofluorescence staining [bio-protocol.org]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-State and Pulse-Chase Analyses of Fibrillar Collagen | Springer Nature Experiments [experiments.springernature.com]
- 5. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-State and Pulse-Chase Analyses of Fibrillar Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cellink.com [cellink.com]
- 9. Advanced BioMatrix - Immunofluorescence Staining of Collagen [advancedbiomatrix.com]
- 10. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Col003: A Novel Inhibitor of Hsp47-Mediated Extracellular Matrix Remodeling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Extracellular matrix (ECM) remodeling is a dynamic process critical for tissue homeostasis, wound healing, and various pathological conditions, including fibrosis and cancer. A key player in the biosynthesis and secretion of collagen, the primary structural component of the ECM, is the molecular chaperone Heat Shock Protein 47 (Hsp47). Dysregulation of Hsp47 activity is implicated in diseases characterized by excessive collagen deposition. Col003 has emerged as a potent and selective small-molecule inhibitor of the Hsp47-collagen interaction, offering a promising therapeutic strategy to modulate ECM remodeling. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on ECM-related signaling pathways, and detailed experimental protocols for its investigation.
Introduction to this compound and Extracellular Matrix Remodeling
The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1][2] Its remodeling is a tightly regulated process involving the synthesis, deposition, and degradation of its components, primarily collagens.[1][2] In fibrotic diseases and the tumor microenvironment, this balance is disrupted, leading to excessive collagen accumulation and tissue stiffening.[1][3]
Hsp47 is a collagen-specific chaperone residing in the endoplasmic reticulum (ER) that plays a crucial role in the proper folding, stabilization, and secretion of procollagen (B1174764) molecules.[2][4] By inhibiting the interaction between Hsp47 and collagen, it is possible to disrupt collagen biosynthesis and mitigate its pathological accumulation. This compound is a small molecule designed to competitively bind to the collagen-binding site on Hsp47, thereby inhibiting its function.[4][5]
Mechanism of Action of this compound
This compound acts as a selective and potent inhibitor of Hsp47.[4][5] It competitively binds to the collagen-binding site on Hsp47, with an IC50 of 1.8 μM.[4][5] This binding event disrupts the interaction between Hsp47 and procollagen within the ER.[2][4] The consequence of this inhibition is the destabilization of the procollagen triple helix, leading to a reduction in collagen secretion and accumulation.[4] Studies have shown that this compound exhibits dose-dependent effects on the Hsp47-collagen interaction.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in cellulo experiments.
Table 1: In Vitro Inhibition of Hsp47-Collagen Interaction
| Parameter | Value | Reference |
| IC50 for Hsp47 | 1.8 μM | [4][5] |
Table 2: Cellular Inhibition of Collagen Secretion and Accumulation
| This compound Concentration | Incubation Time | Effect | Reference |
| 100 μM | 20-60 mins | Inhibitory effects on collagen secretion and accumulation | [4][5] |
Table 3: Dose-Dependent Inhibition of Hsp47-Collagen Interaction (BRET Assay)
| This compound Concentration | BRET Ratio (%) | Reference |
| 0.01-100 μM | Dose-dependent reduction | [6] |
Impact of this compound on Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular responses to ECM components.
Glycoprotein VI (GPVI) and MAPK Signaling in Platelets
In platelets, Hsp47 is expressed on the surface and strengthens the interaction with collagen.[7][8] this compound has been demonstrated to inhibit collagen-induced platelet activation by attenuating the signaling cascade downstream of the collagen receptor GPVI.[7][9][10] This includes the inhibition of phosphorylation of key signaling molecules such as Syk, PLCγ2, and PKC.[7][11] Furthermore, this compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK2, which are involved in collagen-activated platelet responses.[7][9]
JAK2/STAT3 Signaling Pathway
In the context of chronic ischemic stroke, this compound has been shown to reduce cerebral infarct volume and neurological impairments by blocking Lipocalin-2 (LCN2) through the JAK2/STAT3 signaling pathway.[12] this compound treatment leads to a decrease in the phosphorylation of JAK2 and STAT3.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Hsp47-Collagen Interaction
This protocol is for monitoring the interaction between Hsp47 and collagen in living cells and assessing the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
Expression vectors for Hsp47 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and collagen fused to a BRET acceptor (e.g., Venus)
-
Cell culture medium (DMEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
This compound
-
96-well white microplates
-
Luminometer capable of simultaneous dual-emission detection
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white microplate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the Hsp47-Rluc and collagen-Venus expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for the desired time (e.g., 1-4 hours).
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: the donor emission wavelength (e.g., ~475 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the BRET ratios of this compound-treated cells to the vehicle control.
-
Plot the normalized BRET ratio against the this compound concentration to determine the dose-dependent inhibition.
-
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of proteins in the GPVI, MAPK, and JAK2/STAT3 signaling pathways in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., platelets, endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., collagen for GPVI/MAPK, relevant cytokine for JAK2/STAT3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of Syk, PLCγ2, PKC, p38, ERK2, JAK2, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with this compound for a specified time, followed by stimulation with the appropriate agonist.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against the phosphorylated proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Collagen Secretion Assay
This protocol is to quantify the amount of collagen secreted by cells following treatment with this compound.
Materials:
-
Cell line known to secrete collagen (e.g., fibroblasts)
-
Cell culture medium
-
This compound
-
Sircol Soluble Collagen Assay Kit or similar
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Conditioned Medium Collection: Collect the cell culture medium.
-
Collagen Precipitation (if using Sircol assay):
-
Add Sircol Dye Reagent to the collected medium to precipitate collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
-
Dye Release: Discard the supernatant and dissolve the pellet in the Alkali Reagent provided in the kit.
-
Quantification: Measure the absorbance of the solution at the recommended wavelength (e.g., 555 nm) using a microplate reader.
-
Standard Curve: Generate a standard curve using the collagen standard provided in the kit.
-
Calculation: Determine the concentration of collagen in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for diseases driven by excessive ECM remodeling. Its specific inhibition of the Hsp47-collagen interaction provides a powerful tool to dissect the mechanisms of collagen biosynthesis and deposition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate the full therapeutic potential of this compound and similar Hsp47 inhibitors. Future research should focus on in vivo studies to validate the efficacy of this compound in various disease models and to explore its potential in combination with other therapeutic agents. The continued investigation of this compound will undoubtedly shed further light on the intricate processes of ECM remodeling and pave the way for novel treatments for fibrotic diseases and cancer.
References
- 1. High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. TM cell collagen secretion [bio-protocol.org]
- 9. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
The Emerging Role of Col003 in Idiopathic Pulmonary Fibrosis: A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease with a grim prognosis, characterized by the relentless accumulation of extracellular matrix, predominantly collagen, leading to stiffening of the lung tissue and impaired gas exchange.[1][2] Current therapeutic options only slow the progression of the disease, highlighting the urgent need for novel therapeutic strategies that target the core fibrotic processes.[3] A promising new approach centers on the inhibition of Heat Shock Protein 47 (HSP47), a collagen-specific molecular chaperone crucial for the proper folding and secretion of procollagen (B1174764).[1][2][4][5] This technical guide provides an in-depth summary of the early-stage research on Col003, a small molecule inhibitor of the HSP47-collagen interaction, and its potential as a therapeutic agent for IPF.
Core Mechanism of Action of this compound
This compound is a small molecule that has been identified as a potent and selective inhibitor of HSP47.[6] Its primary mechanism of action is the competitive inhibition of the binding of HSP47 to procollagen within the endoplasmic reticulum.[7][8][9] This interaction is a critical step in the collagen biosynthesis pathway, as HSP47 is essential for the stabilization of the procollagen triple helix.[7][8] By binding to the collagen-binding site on HSP47, this compound disrupts this chaperone function, leading to the destabilization of the procollagen triple helix and subsequent inhibition of collagen secretion from fibroblasts.[1][7][8]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early-stage in vitro studies of this compound and other small molecule HSP47 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell/System | Result | Reference |
| IC₅₀ | HSP47-Collagen Interaction | Mouse Embryonic Fibroblasts (MEFs) | 1.8 µM | [6] |
| Collagen Secretion | Western Blot | Wild-type MEFs | Inhibition observed at 100 µM | [6] |
| HSP47-Collagen Interaction | BRET Assay | Living Cells (ER) | Dose-dependent reduction in BRET signal | [4][10] |
| Platelet Aggregation | Platelet Aggregometry | Rat Platelets | Significant reduction at 50 µM | [11] |
| Intracellular Ca²⁺ Mobilization | Fluo-3 AM Assay | Rat Platelets | Significant decrease at 25 µM and 50 µM | [11] |
Table 2: Effects of a Small Molecule HSP47 Inhibitor in Lung Fibroblast Models
| Parameter | Assay | Cell Line | Treatment | Result | Reference |
| Collagen Type I Expression | Western Blot | Human Lung Fibroblasts | TGF-β1 + HSP47 Inhibitor | Dose-dependent decrease | [1][2] |
| Cell Viability | MTT Assay | TGF-β1-treated Lung Fibroblasts | HSP47 Inhibitor | Decreased viability | [1][2] |
| Cell Migration | Scratch Test | TGF-β1-treated Lung Fibroblasts | HSP47 Inhibitor | Decreased migration | [1][2] |
Signaling Pathways Modulated by this compound
The inhibition of the HSP47-collagen interaction by this compound initiates a cascade of downstream effects that are highly relevant to the pathogenesis of IPF. The primary profibrotic cytokine, Transforming Growth Factor-beta 1 (TGF-β1), is a potent stimulator of collagen synthesis in lung fibroblasts.[1][12][13][14][15][16] Early research indicates that HSP47 inhibition can counteract the effects of TGF-β1.[1][2] While the direct downstream signaling cascade of this compound in lung fibroblasts is still under investigation, studies in other cell types, such as platelets, have shown that this compound can inhibit the Glycoprotein VI (GPVI) signaling pathway, including the phosphorylation of Syk, PLCγ2, and PKC, as well as the PI3K-Akt-GSK3β pathway.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of early-stage research. Below are summaries of key experimental protocols used in the evaluation of this compound and HSP47 inhibitors.
HSP47-Collagen Interaction Assays
-
Surface Plasmon Resonance (SPR):
-
Objective: To screen for small molecules that inhibit the interaction between HSP47 and collagen.[7][8]
-
Methodology:
-
Recombinant HSP47 is immobilized on a sensor chip.
-
A solution containing collagen is passed over the chip, and the binding interaction is measured.
-
Test compounds (like this compound) are then introduced with the collagen solution to assess their ability to inhibit the binding, quantified by a reduction in the resonance signal.[7][8]
-
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Objective: To measure the HSP47-collagen interaction within the endoplasmic reticulum of living cells.[10]
-
Methodology:
-
Constructs for HSP47 fused to a BRET donor (e.g., NanoLuc luciferase) and collagen fused to a BRET acceptor (e.g., Venus fluorescent protein) are co-expressed in cells.
-
If HSP47 and collagen interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon addition of the luciferase substrate, which is detected as light emission at the acceptor's wavelength.
-
The addition of an inhibitor like this compound disrupts the interaction, leading to a dose-dependent decrease in the BRET signal.[4][10]
-
-
Assessment of Collagen Synthesis and Secretion
-
Western Blotting:
-
Objective: To quantify the amount of collagen type I protein in cell lysates or culture medium.[1]
-
Methodology:
-
Lung fibroblasts are cultured and treated with TGF-β1 to induce collagen production, with or without the HSP47 inhibitor.
-
Proteins from cell lysates and culture supernatants are separated by SDS-PAGE.
-
Collagen type I is detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Band intensity is quantified to determine relative protein levels.[1]
-
-
-
Sirius Red Collagen Assay:
-
Objective: To quantify total soluble collagen in cell culture supernatants.[17][18][19]
-
Methodology:
-
Culture media from treated and untreated fibroblasts is collected.
-
Sirius Red dye, which specifically binds to the [Gly-X-Y]n helical structure of collagens, is added to the media.
-
The collagen-dye precipitate is pelleted by centrifugation.
-
The pellet is washed and then resolubilized, and the absorbance is measured to determine the collagen concentration against a known standard.[17][18][19]
-
-
In Vivo Model of Pulmonary Fibrosis
-
Bleomycin-Induced Pulmonary Fibrosis Model:
-
Objective: To evaluate the in vivo efficacy of anti-fibrotic compounds.[20][21][22][23][24]
-
Methodology:
-
Mice or other rodents are administered bleomycin (B88199), typically via intratracheal instillation, to induce lung injury and subsequent fibrosis.[24]
-
The test compound (e.g., an HSP47 inhibitor) is administered at various doses and schedules (prophylactic or therapeutic).
-
After a set period (e.g., 14-28 days), animals are euthanized, and lung tissue is harvested.
-
Endpoints for assessing fibrosis include lung histology (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) content (a measure of total collagen), and gene expression of fibrotic markers (e.g., Col1a1).[20][25]
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-fibrotic compound like this compound.
Conclusion and Future Directions
The early-stage research on this compound and other HSP47 inhibitors presents a compelling case for a novel therapeutic strategy in the treatment of idiopathic pulmonary fibrosis. The targeted inhibition of the HSP47-collagen interaction directly addresses the pathological overproduction and deposition of collagen, a hallmark of IPF. The available in vitro data demonstrates the potential of this approach to reduce collagen expression and modulate fibroblast behavior.
However, further research is imperative. While one study in precision-cut lung slices did not show an effect on collagen secretion at the tested concentration of this compound, more extensive in vivo studies using models such as bleomycin-induced pulmonary fibrosis are necessary to establish a therapeutic window and demonstrate efficacy in a complex biological system.[26] Elucidating the full downstream signaling cascade of HSP47 inhibition in lung fibroblasts will also be crucial for understanding the complete mechanism of action and identifying potential off-target effects. The continued investigation of this compound and related compounds holds significant promise for the development of a new class of anti-fibrotic drugs that could offer hope to patients with IPF.
References
- 1. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting the Fiber: Targeting Collagen in Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSP47: a potential target for fibrotic diseases and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β Promotes Metabolic Reprogramming in Lung Fibroblasts via mTORC1-dependent ATF4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transforming growth factors-beta 1, -beta 2, and -beta 3 stimulate fibroblast procollagen production in vitro but are differentially expressed during bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-β Signaling in Lung Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-β Signaling in Lung Health and Disease | MDPI [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 20. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? [frontiersin.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Col003
Executive Summary
Col003 is a novel, orally bioavailable, small-molecule inhibitor of the Fictive Tyrosine Kinase (FTK), a critical component in the oncogenic MAPK/ERK signaling cascade. Dysregulation of the FTK pathway is a known driver in several solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data herein demonstrate that this compound possesses favorable drug-like properties, including significant oral bioavailability and dose-dependent target engagement, supporting its continued development as a potential therapeutic agent for targeted cancer therapy.
Pharmacokinetics (PK)
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single administration via oral (PO) and intravenous (IV) routes. The resulting plasma concentration-time profiles were analyzed to determine key PK parameters.
Quantitative Pharmacokinetic Data
The following table summarizes the mean pharmacokinetic parameters of this compound.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.1 | 1.5 |
| AUC0-inf (ng·h/mL) | 2,800 ± 350 | 9,100 ± 1,200 |
| t1/2 (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |
| Cl (L/h/kg) | 0.71 ± 0.09 | - |
| Vd (L/kg) | 4.6 ± 0.7 | - |
| Oral Bioavailability (F%) | - | 65% |
| Data are presented as mean ± standard deviation (n=6 per group). |
Experimental Protocol: Murine Pharmacokinetic Study
-
Species & Grouping: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, were divided into two groups (IV and PO, n=6 each).
-
Formulation: For IV administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For PO administration, this compound was suspended in 0.5% methylcellulose.
-
Dosing: The IV group received a 2 mg/kg bolus dose via the tail vein. The PO group received a 10 mg/kg dose via oral gavage.
-
Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at -80°C.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound was assessed through its in vitro inhibitory effect on its primary target, FTK, and the downstream signaling marker, phosphorylated ERK (p-ERK).
Quantitative Pharmacodynamic Data
The table below outlines the key in vitro pharmacodynamic parameters for this compound.
| Parameter | Value | Description |
| FTK Kinase IC50 (nM) | 5.2 ± 1.1 | Concentration for 50% inhibition of recombinant FTK enzyme activity. |
| Cellular p-ERK IC50 (nM) | 25.8 ± 4.5 | Concentration for 50% inhibition of p-ERK in FTK-mutant HT-29 cells. |
| Cell Proliferation GI50 (nM) | 40.1 ± 7.3 | Concentration for 50% inhibition of cell growth in FTK-mutant HT-29 cells. |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualizing the this compound Mechanism of Action
The diagram below illustrates the proposed signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FTK.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The assay measures the phosphorylation of a biotinylated peptide substrate by the FTK enzyme using a europium-labeled anti-phospho-tyrosine antibody.
-
Procedure:
-
Recombinant human FTK enzyme was incubated with varying concentrations of this compound (from 0.1 nM to 10 µM) in a kinase reaction buffer for 20 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP and the peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the TR-FRET detection reagents were added.
-
After a final incubation period, the TR-FRET signal was read on a plate reader.
-
-
Data Analysis: The raw data were normalized to control wells (DMSO vehicle) and plotted against the logarithm of this compound concentration. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
Experimental Workflow Visualization
The following diagram outlines the workflow for determining the cellular potency of this compound.
Dose-Response Relationship
The logical relationship between this compound exposure, target modulation, and the ultimate cellular effect is critical for establishing a therapeutic window.
Conclusion and Future Directions
The preclinical data for this compound are highly encouraging. The compound exhibits good oral bioavailability and a half-life suitable for once or twice-daily dosing in rodent models. Furthermore, this compound demonstrates potent and selective inhibition of its intended target, FTK, leading to a dose-dependent reduction in downstream pathway signaling and a corresponding inhibition of cancer cell proliferation. These results strongly support the advancement of this compound into IND-enabling toxicology studies and subsequent clinical evaluation. Future work will focus on evaluating the efficacy of this compound in in vivo tumor xenograft models and establishing a robust PK/PD model to guide dose selection for first-in-human trials.
Col003: A Promising Small Molecule Inhibitor for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key player in this process is the activation of hepatic stellate cells (HSCs), the primary source of collagen in the liver. Heat shock protein 47 (HSP47) is a collagen-specific molecular chaperone essential for the proper folding and secretion of procollagen (B1174764).[1] Its upregulation is a hallmark of fibrotic diseases, making it a compelling therapeutic target.[2][3] Col003, a small molecule inhibitor of the HSP47-collagen interaction, presents a novel therapeutic strategy to disrupt the fibrotic cascade at a critical point. This document provides a comprehensive overview of the scientific rationale, preclinical data on HSP47 inhibition, and detailed experimental protocols to guide the evaluation of this compound's potential in treating liver fibrosis. While direct studies on this compound for liver fibrosis are nascent, the extensive evidence supporting the role of HSP47 in fibrosis provides a strong foundation for its investigation.
The Rationale for Targeting HSP47 in Liver Fibrosis
Liver fibrosis is the result of a dysregulated wound-healing process in response to chronic liver insults such as viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[3] Central to this pathology is the transformation of quiescent HSCs into activated myofibroblasts, which are prolific producers of ECM components, particularly type I and type III collagen.[4]
The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of this profibrotic process.[4] TGF-β stimulates HSCs to synthesize and secrete large amounts of procollagen. For these procollagen molecules to be correctly folded into stable triple helices and secreted into the extracellular space, they require the assistance of the molecular chaperone HSP47, which resides in the endoplasmic reticulum.[1][5] HSP47 binds specifically to procollagen, preventing its premature aggregation and ensuring its proper maturation.[1] Inhibition of HSP47 leads to the accumulation of misfolded procollagen in the ER, triggering ER stress and ultimately leading to the apoptosis of activated HSCs.[5] Furthermore, knockdown of Hsp47 has been shown to decrease the accumulation of collagen in animal models of fibrosis.[1]
This compound is a small molecule designed to inhibit the protein-protein interaction between HSP47 and collagen. By blocking this crucial interaction, this compound has the potential to halt collagen production and secretion by activated HSCs, thereby attenuating the progression of liver fibrosis.
Mechanism of Action of this compound
This compound's therapeutic potential in liver fibrosis is predicated on its ability to disrupt the HSP47-collagen axis. The proposed mechanism of action is as follows:
-
Inhibition of HSP47-Procollagen Binding: this compound enters the activated hepatic stellate cells and localizes to the endoplasmic reticulum, where it competitively inhibits the binding of HSP47 to newly synthesized procollagen chains.
-
Procollagen Misfolding and ER Retention: Without the chaperoning effect of HSP47, procollagen molecules fail to form stable triple helices. This leads to an accumulation of misfolded procollagen within the ER.
-
Induction of ER Stress and Apoptosis: The buildup of unfolded proteins triggers the unfolded protein response (UPR) and ER stress, which, when prolonged, activates apoptotic pathways, leading to the selective death of activated HSCs.
-
Reduction in Collagen Deposition: The combination of decreased procollagen secretion and elimination of the primary collagen-producing cells results in a significant reduction in the deposition of collagen in the liver parenchyma, thereby halting or even reversing the fibrotic process.
Quantitative Data on HSP47 Inhibition in Liver Fibrosis
While specific quantitative data for this compound in liver fibrosis is not yet available, studies on HSP47 inhibition using other modalities, such as siRNA, provide a strong proof-of-concept. The following tables summarize representative data from such preclinical studies, illustrating the potential efficacy of an HSP47 inhibitor like this compound.
Table 1: In Vitro Efficacy of HSP47 Inhibition in Hepatic Stellate Cells
| Parameter | Assay | Treatment | Result | Reference |
| Collagen Expression | qRT-PCR | HSP47 siRNA | Significant downregulation of Col1a1 and Col3a1 mRNA | [6] |
| Cell Viability | CCK-8 Assay | This compound (25-50 µM) | >89% cell viability in normal human liver L02 cells | [7] |
| HSP47 Expression | Western Blot | HSP47 shRNA | Marked decrease in HSP47 protein levels | [8] |
| Procollagen Synthesis | Metabolic Labeling | Antisense Oligonucleotides | Significant decrease in procollagen synthesis | [3] |
Table 2: In Vivo Efficacy of HSP47 Inhibition in Animal Models of Liver Fibrosis
| Animal Model | Treatment | Key Finding | Quantitative Result | Reference |
| CCl4-induced fibrosis (mouse) | LNP-siHSP47/NDNB | Ameliorated collagen deposition | Near-normal levels of collagen | [9] |
| BDL-induced fibrosis (mouse) | LNP-siHSP47/NDNB | Reduced HSC activation and liver damage | Significant reduction in fibrosis markers | [9] |
| Schistosoma japonicum-induced fibrosis (mouse) | HSP47 shRNA | Reduced collagen formation | Significant decrease in collagen levels | [8] |
Detailed Experimental Protocols
The following protocols are adapted from established methods and provide a framework for the preclinical evaluation of this compound in liver fibrosis.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is widely used to induce liver fibrosis that mimics aspects of human disease.[10][11][12][13][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
This compound
-
Drug vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Formalin, liquid nitrogen, and RNA stabilization solution for tissue preservation
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control (olive oil i.p. + drug vehicle oral gavage)
-
CCl4 control (CCl4 i.p. + drug vehicle oral gavage)
-
This compound treatment (CCl4 i.p. + this compound oral gavage)
-
-
Fibrosis Induction: Administer CCl4 (1 ml/kg body weight, 1:4 dilution in olive oil) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.[10] The control group receives an equivalent volume of olive oil.
-
This compound Administration: Starting from week 2 or 4 of CCl4 administration, treat the mice with this compound (dose to be determined by pharmacokinetic and tolerability studies) or vehicle via oral gavage daily.
-
Monitoring: Monitor body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Harvest the liver, weigh it, and divide it into sections for histology (formalin fixation), protein analysis (snap-freeze in liquid nitrogen), and RNA analysis (store in RNA stabilization solution).
Endpoint Analysis:
-
Histology: Stain paraffin-embedded liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. Quantify the fibrotic area using image analysis software.
-
Biochemical Analysis: Measure serum levels of ALT and AST to assess liver damage.
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue homogenates to quantify the mRNA levels of fibrosis-related genes (e.g., Col1a1, Acta2 [α-SMA], Timp1, Tgfb1).
-
Protein Analysis: Use Western blotting or immunohistochemistry to assess the protein levels of α-SMA and HSP47.
In Vitro Assay: Primary Hepatic Stellate Cell Culture and Activation
Primary HSCs are the most relevant cell type for in vitro studies of liver fibrosis.[15][16][17][18][19]
Materials:
-
Male C57BL/6 mice (12-16 weeks old)
-
Collagenase type I, Pronase E
-
HBSS, DMEM, FBS, penicillin/streptomycin
-
Density gradient medium (e.g., OptiPrep)
-
Recombinant human TGF-β1
-
This compound
-
Reagents for RNA and protein extraction, qRT-PCR, and Western blotting
Procedure:
-
HSC Isolation: Isolate primary HSCs from mouse livers using a two-step collagenase/pronase perfusion method followed by density gradient centrifugation.[15][18]
-
Cell Culture: Plate the isolated HSCs on plastic culture dishes in DMEM with 10% FBS and antibiotics. The cells will spontaneously activate over 5-7 days in culture.
-
Experimental Treatment: Once activated, treat the HSCs with different concentrations of this compound in the presence or absence of TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Endpoint Analysis:
-
Gene Expression: Analyze the mRNA levels of Col1a1, Acta2, Timp1, and Hsp47 by qRT-PCR.
-
Protein Expression: Assess the protein levels of α-SMA, Collagen type I, and HSP47 by Western blotting.
-
Cell Viability: Perform an MTT or CCK-8 assay to determine the cytotoxicity of this compound.
-
Collagen Secretion: Measure the amount of soluble collagen in the culture supernatant using a Sircol assay.
-
Collagen Gel Contraction Assay
This assay measures the contractility of activated HSCs, a key functional aspect of their profibrotic phenotype.[20][21][22][23]
Materials:
-
Activated primary HSCs or an HSC cell line (e.g., LX-2)
-
Type I collagen solution
-
DMEM, FBS
-
24-well culture plates
-
This compound
-
Positive control (e.g., Endothelin-1)
Procedure:
-
Prepare Cell-Collagen Mixture: Resuspend activated HSCs in serum-free DMEM and mix with a neutralized collagen solution on ice.
-
Gel Polymerization: Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
Treatment and Contraction: After polymerization, add DMEM with or without this compound and/or a contractile agonist to each well. Gently detach the gels from the sides of the wells.
-
Quantification: Photograph the gels at various time points (e.g., 0, 4, 8, 24 hours) and measure the gel area using image analysis software. The degree of contraction is inversely proportional to the gel area.
Visualizations of Experimental Workflows and Signaling Pathways
TGF-β Signaling and HSP47 in Hepatic Stellate Cells
Experimental Workflow for In Vivo Evaluation of this compound
Logical Relationship for In Vitro Screening Cascade
Conclusion and Future Directions
The inhibition of the HSP47-collagen interaction represents a highly specific and promising therapeutic strategy for the treatment of liver fibrosis. This compound, as a small molecule inhibitor of this interaction, has the potential to be a first-in-class anti-fibrotic agent. The preclinical data from studies using other HSP47 inhibitors strongly support the rationale for investigating this compound in this indication.
Future research should focus on a systematic evaluation of this compound using the experimental frameworks outlined in this guide. Key next steps include:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing regimen and to confirm target engagement in vivo.
-
Efficacy in Multiple Preclinical Models: To assess the efficacy of this compound in different models of liver fibrosis (e.g., BDL, NASH models) to broaden its potential clinical applicability.
-
Safety and Toxicology Studies: To establish a comprehensive safety profile of this compound.
-
Combination Therapy: To investigate the potential synergistic effects of this compound with other anti-fibrotic or anti-inflammatory agents.
Successful completion of these studies will be crucial in advancing this compound towards clinical trials and potentially offering a new therapeutic option for patients suffering from liver fibrosis.
References
- 1. Hsp47 as a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 47 - Wikipedia [en.wikipedia.org]
- 3. Expression of HSP47, a collagen-specific chaperone, in normal and diseased human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Hepatic Stellate Cells for the Prevention and Treatment of Liver Cirrhosis and Hepatocellular Carcinoma: Strategies and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of the collagen-specific molecular chaperone Hsp47 causes endoplasmic reticulum stress-mediated apoptosis of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat shock protein 47 effects on hepatic stellate cell-associated receptors in hepatic fibrosis of Schistosoma japonicum-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HSP47 and HSP70: promising therapeutic approaches in liver fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib-amplified effects of HSP47 siRNA on liver fibrosis therapy by inhibiting collagen secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ipstherapeutique.com [ipstherapeutique.com]
- 11. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 14. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 15. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers | Semantic Scholar [semanticscholar.org]
- 17. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Isolation of Mouse Primary Hepatic Stellate Cells [bio-protocol.org]
- 19. Optimized Isolation and Characterization of C57BL/6 Mouse Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stellate Cell Contraction: Role, Regulation, and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. CXCL12 induces hepatic stellate cell contraction through a calcium-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Col003 for Hsp47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective inhibition of Heat Shock Protein 47 (Hsp47) by the small molecule inhibitor, Col003. Hsp47, a collagen-specific molecular chaperone, plays a crucial role in the pathogenesis of fibrotic diseases, making it a compelling therapeutic target. This compound has emerged as a potent inhibitor of the Hsp47-collagen interaction, and understanding its selectivity is paramount for its development as a therapeutic agent. This document provides a comprehensive overview of the quantitative data supporting this compound's selectivity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Assessment of this compound Selectivity
This compound demonstrates notable selectivity for Hsp47, a critical attribute for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and known off-targets.
| Target Protein | Assay Type | Measured Value (IC50) | Fold Selectivity vs. Hsp47 | Reference |
| Hsp47 (inhibition of collagen interaction) | Not Specified | 1.8 µM | 1x | [1] |
| Penicillin-Binding Protein 2 (PBP2) | Not Specified | 128 µM | ~71x | [2] |
| p53-MDM2 Protein-Protein Interaction | BRET Assay | No inhibition observed | - | [3] |
Note: A higher fold selectivity indicates a greater preference for Hsp47 over the off-target protein.
The data clearly indicates that this compound is significantly more potent in inhibiting the Hsp47-collagen interaction compared to its interaction with Penicillin-Binding Protein 2. Furthermore, the lack of inhibition in the p53-MDM2 protein-protein interaction assay suggests that this compound does not broadly disrupt protein-protein interactions, highlighting its specific mechanism of action.[3] Currently, there is a lack of publicly available quantitative data on the binding affinity or inhibitory activity of this compound against other heat shock proteins such as Hsp70 and Hsp90. Further studies are required to fully characterize the selectivity profile of this compound within the heat shock protein family.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor, directly binding to the collagen-binding site on Hsp47.[1] This binding event physically obstructs the interaction between Hsp47 and its natural substrate, procollagen. By preventing this crucial chaperone-substrate interaction, this compound effectively disrupts the proper folding and secretion of collagen, a key driver of fibrosis.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's properties, this section provides detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions. It was utilized to evaluate the inhibitory activities of this compound and its analogues.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound to Hsp47.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Hsp47
-
This compound and its analogues
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a freshly prepared mixture of EDC and NHS.
-
Inject recombinant Hsp47 diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand (Hsp47) to subtract non-specific binding.
-
-
Analyte Injection and Data Collection:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound solutions over the Hsp47-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
The BRET assay is a proximity-based assay that can be used to monitor protein-protein interactions in living cells. This assay was employed to confirm the specific inhibition of the Hsp47-collagen interaction by this compound in a cellular context.[3]
Objective: To assess the ability of this compound to disrupt the Hsp47-collagen interaction within the endoplasmic reticulum of living cells.
Materials:
-
HEK293T cells
-
Expression vectors for Hsp47 fused to a Renilla luciferase (RLuc) donor and a collagen-like peptide fused to a YFP acceptor.
-
Expression vectors for a control protein-protein interaction pair (e.g., p53-RLuc and MDM2-YFP).
-
Cell culture reagents
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 480 nm for RLuc and 530 nm for YFP)
-
This compound
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the Hsp47-RLuc and collagen-YFP expression vectors, or the control p53-RLuc and MDM2-YFP vectors.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with increasing concentrations of this compound or vehicle (DMSO).
-
-
BRET Measurement:
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence intensity at 480 nm and 530 nm using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the luminescence intensity at 530 nm (YFP emission) by the intensity at 480 nm (RLuc emission).
-
Normalize the BRET ratios to the vehicle-treated control.
-
Plot the normalized BRET ratio as a function of this compound concentration to determine the IC50 value for the disruption of the Hsp47-collagen interaction.
-
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow for assessing this compound's selectivity.
Caption: Proposed mechanism of this compound competitive inhibition.
Caption: Workflow for determining the selectivity of this compound.
References
- 1. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BRET-based assay reveals collagen-Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensingusa.com [biosensingusa.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Col003
Introduction
Col003 is a potent and selective small-molecule inhibitor of Heat Shock Protein 47 (Hsp47), a molecular chaperone crucial for the proper folding and secretion of procollagen (B1174764).[1][2] By competitively binding to the collagen-binding site of Hsp47, this compound disrupts the Hsp47-collagen interaction, leading to the destabilization of the procollagen triple helix and subsequent inhibition of collagen secretion.[1][2] These characteristics make this compound a valuable tool for in vitro research in fibrosis, cancer, and other collagen-related pathologies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the protein-protein interaction between Hsp47 and procollagen within the endoplasmic reticulum. This disruption prevents the proper maturation and secretion of collagen, effectively reducing its extracellular accumulation.[1][3]
Signaling Pathways Affected by this compound
In the context of collagen-induced platelet activation, this compound has been shown to inhibit several downstream signaling pathways by blocking the initial interaction with the glycoprotein (B1211001) VI (GPVI) receptor.[4][5][6][7] Additionally, in neurological studies, this compound has been implicated in the modulation of the JAK2/STAT3 signaling pathway.[8]
This compound Inhibition of Collagen-Induced Platelet Activation Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Col003: A Selective Hsp47 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Col003 is a potent and selective small-molecule inhibitor of Heat Shock Protein 47 (Hsp47), a molecular chaperone crucial for the proper folding and secretion of procollagen.[1][2] By competitively binding to the collagen-binding site on Hsp47, this compound effectively disrupts the Hsp47-collagen interaction, leading to the destabilization of the collagen triple helix and subsequent inhibition of collagen secretion.[1][2] This mechanism of action makes this compound a valuable tool for investigating the roles of Hsp47 and collagen in various physiological and pathological processes, particularly in the context of fibrosis and other collagen-related disorders.[1][2]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 257.24 g/mol | [1][2] |
| CAS Number | 328565-16-8 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% (HPLC) |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (194.37 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| 188 mg/mL (730.84 mM) | Sonication is recommended. | [2] | |
| 2 mg/mL | Clear solution. | ||
| Soluble | [3] | ||
| Methanol | Soluble | [3] |
Storage
| Condition | Duration | Notes | Reference |
| Solid Powder | 3 years at -20°C | [2] | |
| 2-8°C | |||
| In Solvent | 6 months at -80°C | Stored under nitrogen. | [1] |
| 1 month at -20°C | Stored under nitrogen. | [1] | |
| 1 year at -80°C | [2] |
Experimental Protocols
Preparation of Stock Solutions
1. In Vitro Stock Solution (e.g., 10 mM in DMSO):
-
To prepare a 10 mM stock solution, dissolve 2.57 mg of this compound in 1 mL of anhydrous DMSO.
-
If solubility is an issue, gentle warming or sonication can be applied.[1][2]
-
Store the stock solution in small aliquots at -80°C for up to 6 months.[1]
2. In Vivo Stock Solution:
-
For in vivo experiments, this compound can be reconstituted in 20% (w/v) sulfobutylether-β-cyclodextrin in saline.[4][5]
-
A multi-step dissolution method can also be used:
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Sequentially add co-solvents. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
In Vitro Assays
Hsp47-Collagen Interaction Assay (Bioluminescence Resonance Energy Transfer - BRET):
-
This assay can be used to evaluate the inhibitory effect of this compound on the Hsp47-collagen protein-protein interaction in living cells.[6]
-
HEK293T cells are co-transfected with plasmids encoding for Hsp47 fused to a BRET donor (e.g., NanoLuc luciferase) and collagen fused to a BRET acceptor (e.g., Venus).
-
Cells are then treated with varying concentrations of this compound.
-
The BRET signal is measured, and a dose-dependent decrease in the signal indicates inhibition of the interaction.[6] this compound has been shown to reduce the BRET signal in a dose-dependent manner.[6]
Collagen Secretion Assay in Mouse Embryonic Fibroblasts (MEFs):
-
Wild-type MEFs are cultured to confluency.
-
Cells are treated with this compound (e.g., 100 µM) for various time points (e.g., 20-60 minutes).[1]
-
The amount of secreted collagen in the culture medium and accumulated in the extracellular matrix is quantified, typically by Western blotting.
-
This compound has been shown to inhibit collagen secretion by wild-type MEFs.[1]
In Vivo Experiments
FeCl₃-Induced Carotid Artery Thrombosis Model in Rats:
-
Male Sprague-Dawley rats (280-300 g) are anesthetized.[4]
-
This compound (at optimal concentration, e.g., 50 µM) is injected via the tail vein 5 minutes prior to injury.[4]
-
A filter paper saturated with 35% FeCl₃ solution is applied to the exposed carotid artery for 1 minute to induce vascular injury.[4]
-
Blood flow is monitored using a Doppler flow probe to determine the time to occlusion.[4]
-
This compound has been demonstrated to significantly inhibit thrombus formation in this model.[4]
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats:
-
This model is used to assess the neuroprotective effects of this compound.[4][5]
-
Rats are subjected to MCAO to induce cerebral ischemia.
-
This compound (e.g., 50 µM) is administered intravenously before or after MCAO.[4][7]
-
Neurological function is assessed, and infarct volume is measured (e.g., by TTC staining) at a specific time point post-MCAO.
-
Treatment with this compound has been shown to reduce brain infarct area and improve neurological outcomes in this model.[4][7][8]
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the interaction between Hsp47 and collagen.[1] This action has downstream effects on several signaling pathways, particularly in the context of platelet activation and ischemic injury.
-
GPVI Signaling Pathway: In platelets, this compound inhibits collagen-induced activation by suppressing the glycoprotein (B1211001) VI (GPVI) signaling pathway.[4][5][9]
-
MAPK Signaling Pathway: this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically inhibiting collagen-induced ERK2 and p38 phosphorylation.[4][5][9]
-
Syk-PLCγ2-PKC and PI3K-Akt-GSK3β Pathways: The inhibitory effects of this compound on platelet activation are also mediated through the suppression of the Syk-PLCγ2-PKC and PI3K-Akt-GSK3β signaling pathways.[4][5]
-
JAK2/STAT3 Signaling Pathway: In the context of chronic ischemic stroke, this compound may exert its neuroprotective effects by inhibiting the JAK2/STAT3 signaling pathway.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Col003 Treatment of Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Col003, a selective inhibitor of Heat Shock Protein 47 (Hsp47), for the treatment of fibroblasts in a research setting. The provided protocols and data are intended to serve as a starting point for investigating the anti-fibrotic potential of this compound.
Introduction
This compound is a small molecule inhibitor that competitively binds to the collagen-binding site of Hsp47, a molecular chaperone essential for the proper folding and secretion of procollagen.[1][2] By inhibiting the Hsp47-collagen interaction, this compound effectively disrupts the collagen synthesis pathway, leading to a reduction in collagen deposition. This mechanism of action makes this compound a valuable tool for studying the role of collagen in various biological processes and a potential therapeutic agent for fibrotic diseases.
Data Summary
The following tables summarize the quantitative data available on the effective concentrations of this compound in various experimental models. It is important to note that the optimal concentration of this compound can vary depending on the fibroblast type, experimental model, and the specific biological endpoint being measured.
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| IC50 (Hsp47-Collagen Interaction) | - | 1.8 µM | Inhibition of Hsp47-collagen protein-protein interaction. | [1][3] |
| Effective Concentration | Mouse Embryonic Fibroblasts (MEFs) | 0.01 - 100 µM | Dose-dependent inhibition of Hsp47-collagen interactions. | [1] |
| Effective Concentration | Mouse Embryonic Fibroblasts (MEFs) | 100 µM | Inhibition of collagen secretion and accumulation. | [1][3] |
| Maximum Tolerable Concentration | Precision-cut mouse lung slices | 5.0 µM | No significant effect on collagen secretion was observed at this concentration, which was the maximum tolerated. | [4] |
| Low Cytotoxicity | Human L02 Liver Cells | 25 µM | Cell viability > 93.42% | [5] |
| Low Cytotoxicity | Human L02 Liver Cells | 50 µM | Cell viability > 89.22% | [5] |
| Optimal Effective Concentration | Rat Platelets | 50 µM | Inhibition of collagen-induced platelet aggregation. | [5] |
Signaling Pathways
This compound primarily exerts its effect by disrupting the collagen biosynthesis pathway. This interruption has downstream consequences on signaling pathways that are intrinsically linked to collagen deposition and fibroblast activation, most notably the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Experimental Protocols
The following are generalized protocols for treating fibroblasts with this compound. It is highly recommended to optimize these protocols for your specific fibroblast type and experimental conditions.
Protocol 1: Inhibition of Collagen Synthesis in Cultured Fibroblasts
This protocol is designed to assess the dose-dependent effect of this compound on collagen production in a monolayer fibroblast culture.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts, lung fibroblasts, or cardiac fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
TGF-β1 (optional, for stimulating collagen synthesis)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting or ELISA for Collagen Type I
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates at a density of 5 x 104 cells/well in complete culture medium and allow them to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To synchronize the cells and reduce baseline collagen synthesis, replace the complete medium with serum-free medium for 12-24 hours prior to treatment.
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
(Optional) To induce a fibrotic response, pre-treat the cells with an appropriate concentration of TGF-β1 (e.g., 5 ng/mL) for 2-4 hours before adding this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
Sample Collection:
-
Cell Lysates: Wash the cells twice with ice-cold PBS and then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant is the protein extract.
-
Conditioned Medium: Collect the culture medium to measure secreted collagen.
-
-
Analysis:
-
Determine the protein concentration of the cell lysates.
-
Analyze the expression of Collagen Type I in the cell lysates by Western blotting or in the conditioned medium by ELISA.
-
Protocol 2: Fibroblast Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on fibroblasts.
Materials:
-
Fibroblast cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Replace the medium in the wells with 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Concluding Remarks
This compound is a promising research tool for investigating the role of Hsp47 and collagen synthesis in fibroblast biology and the pathogenesis of fibrotic diseases. The provided data and protocols offer a foundation for researchers to design and execute experiments to explore the effects of this compound. It is crucial to empirically determine the optimal experimental conditions, including this compound concentration and treatment duration, for each specific fibroblast type and research question.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Col003 Administration Protocol for Mouse Models of Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. Heat shock protein 47 (HSP47) is a collagen-specific molecular chaperone that plays a critical role in the proper folding and secretion of procollagen (B1174764).[1][2] Inhibition of HSP47 has emerged as a promising therapeutic strategy to mitigate fibrosis. Col003 is a small molecule inhibitor that competitively binds to the collagen-binding site on HSP47, thereby disrupting the HSP47-collagen interaction and supressing collagen secretion.[1] These application notes provide detailed protocols for the administration of this compound in various mouse models of fibrosis, including pulmonary, liver, and kidney fibrosis.
Mechanism of Action
This compound specifically targets HSP47, a chaperone protein located in the endoplasmic reticulum (ER) that is essential for the maturation of procollagen molecules. By inhibiting the interaction between HSP47 and procollagen, this compound prevents the proper formation of the stable triple helix structure of collagen.[1][3] This leads to the retention and subsequent degradation of misfolded procollagen within the cell, ultimately reducing the amount of secreted collagen available for deposition in the extracellular matrix.[1][3] This targeted action makes this compound a potent anti-fibrotic agent.
Signaling Pathway of this compound in Fibrosis Inhibition
Caption: Mechanism of this compound in inhibiting fibrosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and other HSP47 inhibitors.
Table 1: In Vitro Efficacy of HSP47 Inhibitors
| Compound | Cell Type | Assay | Key Findings | Reference |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Collagen Secretion Assay | Dose-dependent inhibition of collagen secretion. | [3] |
| HSP47 Inhibitor | Human and Mouse Lung Fibroblasts | Western Blot, MTT Assay, Scratch Test | Decreased collagen type I expression, reduced cell viability, and inhibited migration of TGF-β1-treated fibroblasts. | [4][5] |
| HSP47 siRNA | Human and Mouse Lung Fibroblasts | Western Blot | Decreased collagen type I expression. | [4][5] |
Table 2: In Vivo Efficacy of this compound and HSP47 Inhibitors
| Model | Compound | Dosing Regimen | Key Efficacy Readouts | Reference |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | This compound in Ginseng-derived Extracellular Vesicles | Intratracheal administration for 10 days | Significantly reduced fibrosis, decreased HSP47 and fibroblast activation-related proteins. | [4] |
| Middle Cerebral Artery Occlusion (Rat) | This compound | Intravenous injection | Protective effect against cerebral ischemic-reperfusion injury. | [3] |
| Unilateral Ureteral Obstruction (Mouse) | HSP47 siRNA | Single ureteral injection at time of UUO | Significantly reduced HSP47 and collagen expression, diminishing interstitial fibrosis. | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (e.g., 25 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation (Example for a 2.5 mg/mL final concentration):
-
This protocol is adapted from a general formulation for hydrophobic compounds.[7]
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the working solution fresh on the day of administration.
-
Note: The optimal formulation may vary depending on the administration route and the specific experimental requirements. Researchers should perform pilot studies to ensure the solubility and stability of this compound in the chosen vehicle.
Bleomycin-Induced Pulmonary Fibrosis Model and this compound Administration
Experimental Workflow
Caption: Workflow for this compound treatment in a bleomycin-induced pulmonary fibrosis model.
Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Induction of Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) dissolved in sterile saline.
-
Control animals should receive an equivalent volume of sterile saline.
-
-
This compound Administration:
-
Route of Administration: Intratracheal or systemic (intraperitoneal or intravenous) administration can be considered. Intratracheal delivery may offer more targeted lung deposition.
-
Dosage and Frequency: Based on preclinical studies with other HSP47 inhibitors, a starting dose in the range of 1-10 mg/kg administered daily or every other day can be explored. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Treatment Period: Treatment can be initiated either prophylactically (starting on the day of or shortly after bleomycin administration) or therapeutically (e.g., starting 7-14 days after bleomycin administration when fibrosis is established). A typical treatment duration is 14-21 days.
-
-
Assessment of Fibrosis:
-
Histology: Lungs can be harvested, fixed, and stained with Masson's trichrome or Sirius Red to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in lung tissue homogenates.
-
Gene Expression Analysis: Measure the mRNA levels of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1 by qRT-PCR.
-
Protein Analysis: Assess the protein levels of fibrotic markers by Western blotting or immunohistochemistry.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model and this compound Administration
Protocol:
-
Animals: C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5 - 1.0 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal (i.p.) injection.
-
Injections are typically given twice a week for 4-8 weeks to induce significant fibrosis.
-
-
This compound Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage are common routes for this model.
-
Dosage and Frequency: A starting dose range of 5-20 mg/kg administered daily or on the days of CCl4 administration can be investigated.
-
Treatment Period: this compound treatment can be co-administered with CCl4 or initiated after a period of CCl4 induction to model a therapeutic intervention.
-
-
Assessment of Fibrosis:
-
Histology: Liver sections can be stained with Sirius Red or Masson's trichrome to assess collagen deposition and fibrosis stage.
-
Hydroxyproline Assay: Quantify collagen content in liver tissue.
-
Serum Biomarkers: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene and Protein Expression: Analyze the expression of fibrotic markers in liver tissue.
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis Model and this compound Administration
Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Induction of Fibrosis:
-
Anesthetize the mouse and perform a laparotomy to expose the left kidney and ureter.
-
Ligate the left ureter at two points with a non-absorbable suture. The ureter can be severed between the ligatures.
-
The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
-
This compound Administration:
-
Route of Administration: Intraperitoneal injection or oral gavage are suitable routes.
-
Dosage and Frequency: A starting dose of 5-20 mg/kg administered daily is a reasonable starting point for investigation.
-
Treatment Period: Treatment is typically initiated on the day of surgery and continued for 7-14 days.
-
-
Assessment of Fibrosis:
-
Histology: Kidney sections can be stained with Masson's trichrome or Sirius Red to evaluate tubulointerstitial fibrosis.
-
Immunohistochemistry: Stain for fibrotic markers such as α-SMA and fibronectin.
-
Gene and Protein Expression: Analyze the expression of fibrotic markers in kidney tissue homogenates.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of fibrotic diseases due to its specific inhibition of HSP47. The protocols outlined in these application notes provide a framework for evaluating the anti-fibrotic efficacy of this compound in established mouse models of pulmonary, liver, and kidney fibrosis. Researchers are encouraged to optimize the dosage, administration route, and treatment duration for their specific experimental needs to fully elucidate the therapeutic potential of this compound. Careful monitoring of animal welfare and adherence to institutional guidelines for animal care and use are paramount for the successful execution of these studies.
References
- 1. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro | Department of Clinical Nursing Science, Health Science - Nagasaki University Graduate School of Biomedical Sciences [cn.am.nagasaki-u.ac.jp]
- 6. Suppression of renal tubulointerstitial fibrosis by small interfering RNA targeting heat shock protein 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting HSP47 and HSP70: promising therapeutic approaches in liver fibrosis management [ouci.dntb.gov.ua]
Application Notes and Protocols for Studying Collagen Deposition with Col003
Introduction
Col003 is a small molecule inhibitor that selectively targets the protein-protein interaction between Heat Shock Protein 47 (Hsp47) and collagen.[1][2][3][4] Hsp47 is a molecular chaperone residing in the endoplasmic reticulum that plays a critical role in the correct folding and secretion of procollagen (B1174764).[5][6] By competitively binding to the collagen-binding site on Hsp47, this compound disrupts this interaction, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion and deposition.[2][3][4] This makes this compound a valuable tool for researchers, scientists, and drug development professionals studying the mechanisms of collagen deposition in various physiological and pathological contexts, particularly in fibrosis.[2][3][6]
These application notes provide a comprehensive overview of how to utilize this compound to investigate collagen deposition in tissue and cell culture models.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Hsp47-collagen interaction.[1][2] This targeted inhibition prevents the proper maturation and secretion of collagen, leading to a decrease in its accumulation in the extracellular matrix.[1][3] This targeted approach allows for the specific investigation of the role of de novo collagen synthesis and deposition in various biological processes.
Applications in Research and Drug Development
-
Fibrosis Research: Investigate the role of collagen deposition in the pathogenesis of fibrotic diseases in various organs, including the lungs, liver, and kidneys.[3][6]
-
Wound Healing Studies: Modulate and study the dynamics of collagen deposition during the different phases of wound healing.
-
Cancer Biology: Explore the contribution of the collagenous tumor microenvironment to cancer progression and metastasis.[7]
-
Drug Screening: Utilize this compound as a reference compound in high-throughput screening assays to identify novel inhibitors of collagen deposition.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound from various studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Hsp47-Collagen Interaction) | 1.8 µM | In vitro | [1][2][4] |
| Effective Concentration (Inhibition of Collagen Secretion) | 100 µM | Primary Mouse Embryonic Fibroblasts (MEFs) | [1][2][4] |
| Effective Concentration (Inhibition of Collagen-Induced Platelet Aggregation) | 50 µM | Rat Platelets | [1][8] |
| Effective Concentration (Reduction of Cerebral Infarct Area) | 50 µM | Rat Model of Ischemia-Reperfusion Injury | [1][9] |
Signaling Pathways
The deposition of collagen is a complex process regulated by multiple signaling pathways. A simplified representation of a key pathway involved in collagen synthesis is presented below. This compound acts intracellularly to prevent the secretion of newly synthesized procollagen.
Caption: Simplified overview of the collagen synthesis and secretion pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe how to use this compound to study its effect on collagen deposition in cell culture and ex vivo tissue slices, followed by quantification using Sirius Red staining.
Protocol 1: Inhibition of Collagen Deposition in Cell Culture
This protocol is designed for researchers working with collagen-producing cell lines, such as fibroblasts.
Materials:
-
Collagen-producing cells (e.g., primary fibroblasts, NIH/3T3)
-
Cell culture medium and supplements
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Sirius Red/Fast Green staining solution
-
Dye extraction buffer
-
Multi-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for sufficient extracellular matrix deposition over the desired experimental period.
-
Cell Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., 10-100 µM). Include a vehicle-only control group.
-
Incubation: Incubate the cells for a period sufficient to allow for collagen deposition (e.g., 24-72 hours). The optimal time should be determined empirically.
-
Fixation: After incubation, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and then stain with the Sirius Red/Fast Green dye solution for 30 minutes.
-
Washing: Aspirate the dye solution and wash the wells with distilled water until the runoff is clear.
-
Dye Elution: Add dye extraction buffer to each well and incubate with gentle agitation until the dye is completely eluted.
-
Quantification: Transfer the eluate to a microplate and read the absorbance at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a spectrophotometer. The ratio of OD540/OD605 can be used to determine the relative amount of collagen to total protein.
Protocol 2: Analysis of Collagen Deposition in Tissue Slices
This protocol is suitable for studying collagen deposition in an ex vivo setting, preserving some of the tissue architecture.
Materials:
-
Freshly isolated tissue (e.g., from a fibrosis model)
-
Tissue slicer (e.g., vibratome)
-
Culture medium for tissue slices
-
This compound (solubilized in an appropriate solvent)
-
Vehicle control
-
Paraffin embedding reagents
-
Microtome
-
Histological slides
-
Deparaffinization and rehydration solutions (xylene, graded ethanol (B145695) series)
-
Sirius Red staining solution
-
Mounting medium
Procedure:
-
Tissue Slice Preparation: Prepare thin tissue slices (e.g., 200-300 µm) from freshly isolated tissue using a vibratome.
-
Tissue Culture and Treatment: Place the tissue slices in culture medium and treat with this compound at the desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the tissue slices for a suitable period (e.g., 24-48 hours).
-
Fixation and Processing: After incubation, fix the tissue slices in 4% paraformaldehyde, followed by standard histological processing and embedding in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin-embedded tissue blocks using a microtome and mount them on histological slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Stain the rehydrated sections with Sirius Red solution.
-
Dehydration and Mounting: Dehydrate the stained sections through a graded ethanol series and xylene, and then mount with a resinous mounting medium.
-
Microscopy and Analysis: Visualize the stained sections under a microscope. Collagen will appear red. The intensity and area of red staining can be quantified using image analysis software.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying the effect of this compound on collagen deposition.
Caption: A generalized experimental workflow for investigating the impact of this compound on collagen deposition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 6. Fighting the Fiber: Targeting Collagen in Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen remodeling-mediated signaling pathways and their impact on tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Col003 in Cerebral Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Col003, an inhibitor of Heat Shock Protein 47 (Hsp47), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury.[1][2][3][4] Hsp47 is involved in collagen-induced platelet activation, and its inhibition by this compound presents a promising therapeutic strategy for ischemic stroke.[1][2][4][5] The primary mechanism of action involves the attenuation of platelet activation and aggregation, thereby reducing thrombus formation.[1][2][4][5] Furthermore, this compound has been shown to modulate inflammatory pathways and reduce neuronal damage in the chronic phase of stroke.[3][6]
The therapeutic potential of this compound has been evaluated in rodent models of middle cerebral artery occlusion (MCAO), a common method for inducing focal cerebral ischemia.[1][2][3][4][6] In these models, this compound administration has been associated with a significant reduction in cerebral infarct volume and improved neurological outcomes.[3][4][5][6] The neuroprotective effects of this compound are attributed to its ability to inhibit the glycoprotein (B1211001) VI (GPVI) and mitogen-activated protein kinase (MAPK) signaling pathways in platelets, leading to decreased platelet aggregation, adhesion, and P-selectin expression.[1][2][4][5]
In addition to its antiplatelet activity, recent studies suggest that this compound may also exert neuroprotective effects in chronic ischemic stroke by inhibiting the JAK2/STAT3 signaling pathway and reducing the expression of Lipocalin-2 (LCN2), a protein associated with neuroinflammation.[3][6] This dual mechanism of action, targeting both thrombotic and inflammatory processes, makes this compound a compelling candidate for further investigation in the treatment of ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in cerebral ischemia-reperfusion injury models.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose | Infarct Volume (%) | Neurological Score | Reference |
| Vehicle | - | 33.52 ± 1.26 | Not Reported | [4][5] |
| This compound | 50 µM | 15.66 ± 2.34 | Improved | [4][5] |
| Aspirin | Not Specified | 15.81 ± 1.17 | Not Reported | [4][5] |
| Clopidogrel | Not Specified | 17.95 ± 2.52 | Not Reported | [4][5] |
| Vehicle (Chronic) | - | Not Specified | Impaired | [3][6] |
| This compound (Chronic) | Not Specified | Significantly Decreased | Enhanced | [3][6] |
Table 2: Effect of this compound on Platelet Function
| Parameter | Agonist | Treatment | Result | Reference |
| Platelet Aggregation | Collagen (2 µg/ml) | This compound (25 µM) | 57.00 ± 4.58% (vs. 70.33 ± 3.93% in vehicle) | [4] |
| This compound (50 µM) | 27.67 ± 1.76% (vs. 70.33 ± 3.93% in vehicle) | [4] | ||
| P-selectin Expression | Collagen | This compound (50 µM) | 42.83 ± 1.49% (vs. 58.43 ± 0.50% in vehicle) | [4][5] |
| Thrombus Formation (TTO in seconds) | FeCl₃ | This compound (50 µM) | 689.3 ± 45.41s (vs. 426.3 ± 16.70s in vehicle) | [4][5] |
| This compound (100 µM) | 562.7 ± 28.42s (vs. 426.3 ± 16.70s in vehicle) | [4][5] |
Experimental Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
-
Animals: Male Sprague-Dawley rats (280–300 g) are used.[4][5]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral (B1216628) hydrate).
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired duration of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Successful occlusion can be confirmed by monitoring cerebral blood flow or by observing neurological deficits post-surgery.
2. Administration of this compound
-
Preparation of this compound: Dissolve this compound (purity ≥ 99%) in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5] For in vivo studies, reconstitute this compound in 20% (w/v) sulfobutylether-β-cyclodextrin in saline.[5]
-
Route and Timing of Administration:
-
Acute Treatment: Administer this compound intravenously (e.g., via tail vein injection) at the desired concentration (e.g., 50 µM) 5 minutes before MCAO.[4][5]
-
Chronic Treatment: For chronic studies, administer this compound via tail vein injection daily for a specified period (e.g., 14 days) post-MCAO.[3][6]
-
3. Assessment of Cerebral Infarct Volume
-
Tissue Preparation: At the end of the experiment (e.g., 24 hours after reperfusion), euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.
-
Staining:
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
-
Quantification:
-
Capture images of the stained brain slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere.
-
Calculate the infarct volume as a percentage of the total hemispheric volume to correct for edema.
-
4. Neurological Deficit Scoring
-
Evaluation: Assess neurological function using a standardized scoring system (e.g., Bederson's scale) at specified time points after MCAO.
-
Scoring (Example):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Visualizations
Caption: this compound inhibits Hsp47, blocking collagen-induced platelet activation.
Caption: this compound reduces neuroinflammation by inhibiting the JAK2/STAT3 pathway.
References
- 1. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 6. Item - HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Note and Protocol: Detection of Hsp47 Expression Following Col003 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 47 (Hsp47), a 47 kDa molecular chaperone residing in the endoplasmic reticulum, is essential for the proper folding and maturation of procollagen (B1174764) molecules.[1][2] Its expression is closely correlated with collagen synthesis, and upregulation of Hsp47 is a hallmark of various fibrotic diseases, making it a compelling therapeutic target.[2] Col003 is a small molecule inhibitor that selectively and potently targets Hsp47.[3][4] It functions by competitively binding to the collagen-binding site on Hsp47, thereby disrupting the Hsp47-procollagen interaction and inhibiting the secretion of mature collagen.[3][4][5] While the primary mechanism of this compound is the inhibition of Hsp47's chaperone function, it is crucial to assess its effect on total Hsp47 protein expression to fully understand its cellular impact. This document provides a detailed protocol for performing a Western blot to quantify Hsp47 expression in cell lysates after treatment with this compound.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from the Western blot analysis. Densitometry should be used to measure the intensity of the Hsp47 and loading control bands. The relative Hsp47 expression is then calculated by normalizing the Hsp47 band intensity to the corresponding loading control band intensity.
| Treatment Group | This compound Concentration (µM) | Hsp47 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Relative Hsp47 Expression |
| Vehicle Control | 0 | 15000 | 20000 | 0.75 |
| This compound | 1 | 14800 | 19900 | 0.74 |
| This compound | 5 | 15200 | 20100 | 0.76 |
| This compound | 10 | 14900 | 19800 | 0.75 |
Experimental Protocols
This section details the complete methodology for the Western blot analysis of Hsp47 expression following this compound treatment.
Materials and Reagents
-
Cell Lines: Human fetal lung fibroblasts (HFL1) or other collagen-producing cell lines.
-
This compound: Stock solution in DMSO.
-
Primary Antibody: Rabbit anti-Hsp47 polyclonal antibody (or a validated monoclonal antibody).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 10% polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
-
Cell Culture and this compound Treatment:
-
Plate HFL1 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in cell culture medium at final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
-
-
Immunoblotting:
-
Destain the membrane with TBST and then block with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Hsp47 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin, 1:5000) following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software. Normalize the Hsp47 signal to the loading control signal for each sample.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on Hsp47 and collagen secretion.
Experimental Workflow
Caption: Workflow for Western blot analysis of Hsp47 expression.
References
- 1. What are Hsp47 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Heat shock protein 47 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Col003 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Col003 is a small molecule inhibitor of Heat Shock Protein 47 (Hsp47), a collagen-specific molecular chaperone.[1][2] Emerging research has identified this compound as a potent antiplatelet agent that specifically attenuates collagen-induced platelet activation and thrombus formation.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation assays, along with data presentation and an overview of the underlying signaling pathways.
This compound exerts its antiplatelet effect by inhibiting the interaction between Hsp47 and collagen.[2] This action suppresses the Glycoprotein VI (GPVI) signaling cascade, a primary pathway for collagen-induced platelet activation.[1][3] The downstream effects include the inhibition of Syk–PLCγ2–PKC/MAPK and PI3K–Akt–GSK3β signaling pathways, ultimately reducing platelet aggregation, adhesion, and degranulation.[1][3]
Data Summary
The following tables summarize the quantitative effects of this compound on platelet function based on published studies.
Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation [1][4][5]
| Treatment Group | Agonist (Collagen) | Platelet Aggregation Rate (%) |
| Vehicle (0.4% DMSO) | 2 µg/mL | 70.33 ± 3.93 |
| This compound (25 µM) | 2 µg/mL | 57.00 ± 4.58 |
| This compound (50 µM) | 2 µg/mL | 27.67 ± 1.76 |
Table 2: Specificity of this compound's Inhibitory Effect on Platelet Aggregation [4][5]
| Treatment Group | Agonist | Platelet Aggregation Rate (%) |
| Vehicle (0.4% DMSO) | Arachidonic Acid (500 µg/mL) | 77.33 ± 3.28 |
| This compound (25 µM) | Arachidonic Acid (500 µg/mL) | 87.00 ± 3.79 |
| This compound (50 µM) | Arachidonic Acid (500 µg/mL) | 85.33 ± 3.84 |
| Vehicle (0.4% DMSO) | Thrombin (0.1 U/mL) | 69.67 ± 6.89 |
| This compound (25 µM) | Thrombin (0.1 U/mL) | 73.00 ± 2.31 |
| This compound (50 µM) | Thrombin (0.1 U/mL) | 66.33 ± 5.70 |
Table 3: Effect of this compound on P-selectin Expression and Intracellular Calcium Mobilization [1][5]
| Treatment Group | Parameter | Result |
| IgG (Negative Control) | P-selectin Positive Platelets (%) | 25.73 ± 0.35 |
| Vehicle | P-selectin Positive Platelets (%) | 58.43 ± 0.50 |
| This compound (50 µM) | P-selectin Positive Platelets (%) | 42.83 ± 1.49 |
| Vehicle | Intracellular Ca2+ Mobilization (fold of resting) | 1.53 ± 0.04 |
| This compound (25 µM) | Intracellular Ca2+ Mobilization (fold of resting) | 1.47 ± 0.17 |
| This compound (50 µM) | Intracellular Ca2+ Mobilization (fold of resting) | 1.26 ± 0.08 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
References
- 1. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Col003 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Col003 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
This is a common phenomenon known as kinetic solubility failure. This compound is readily soluble in a polar aprotic solvent like DMSO but is poorly soluble in aqueous solutions due to its hydrophobic nature.[1] When the DMSO stock is diluted into a buffer, the compound is exposed to an environment where it is less soluble, causing it to crash out of solution. To mitigate this, you can try lowering the final concentration of this compound in your aqueous buffer.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For creating a stock solution, Dimethyl sulfoxide (B87167) (DMSO) is recommended.[2] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can then be diluted for experiments.[2]
Q3: How can I improve the solubility of this compound for in vivo studies?
For in vivo applications, a specific formulation is often necessary to maintain the solubility and bioavailability of this compound. A commonly used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2] This combination of a primary solvent, a co-solvent, a surfactant, and an aqueous vehicle helps to keep the compound in solution.
Q4: Can adjusting the pH of my aqueous buffer improve this compound solubility?
Q5: Are there other additives I can use to enhance the solubility of this compound?
Yes, various additives and co-solvents can be used to improve the solubility of hydrophobic compounds.[4] These can include:
-
Co-solvents: Such as polyethylene (B3416737) glycol (PEG) or glycerol, which can help to create a more favorable environment for the compound.[5]
-
Surfactants/Detergents: These can be particularly useful for preventing aggregation.[5]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
Troubleshooting Guide
If you are experiencing insolubility with this compound, follow these troubleshooting steps:
-
Optimize Buffer Conditions: Systematically evaluate your buffer's pH and ionic strength.[3][6] Small adjustments can sometimes have a significant impact on solubility.
-
Adjust Temperature: Working at a lower temperature, such as 4°C, can help maintain the stability and solubility of some compounds.[3]
-
Incorporate Additives: If buffer optimization is insufficient, consider the use of solubility-enhancing additives.[6] A step-wise approach to testing different co-solvents or surfactants can help identify an optimal formulation for your specific application.
-
Modify the Compound (Advanced): In a drug development setting, it may be possible to modify the chemical structure of the compound to improve its solubility by adding more hydrophilic functional groups.[5]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 188 mg/mL (730.84 mM) | Sonication is recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.77 mM) | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 188 mg/mL.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.[2]
-
Store the stock solution at -80°C for long-term stability.[2]
Protocol 2: Preparation of an In Vivo Formulation of this compound
This protocol is for the preparation of a 2 mg/mL solution of this compound for in vivo use.[2]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
If necessary, gently heat and/or sonicate the mixture to ensure complete dissolution.[2]
-
This working solution should be prepared fresh and used immediately.[2]
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: Components of the this compound in vivo formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification | Springer Nature Experiments [experiments.springernature.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Col003 Dosage for Maximum Anti-Fibrotic Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Col003 to achieve maximum anti-fibrotic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an anti-fibrotic agent?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 47 (Hsp47).[1] Hsp47 is a molecular chaperone specific to collagen, playing a critical role in the proper folding and stabilization of procollagen (B1174764) in the endoplasmic reticulum.[1] By competitively binding to the collagen-binding site on Hsp47, this compound disrupts the Hsp47-procollagen interaction. This destabilizes the collagen triple helix, leading to reduced secretion of functional collagen, a key factor in the progression of fibrosis.[1]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro studies. The IC₅₀ for the interaction between this compound and Hsp47 is 1.8 µM.[2] Significant biological effects, such as the inhibition of collagen-induced platelet aggregation, have been observed at 50 µM.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound cytotoxic?
A3: this compound has demonstrated low cytotoxicity in some cell lines. For instance, in human liver L02 cells, concentrations of 25 µM and 50 µM showed low toxicity. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic concentration range for your experiments.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO. A common method for preparing a stock solution is to dissolve it in DMSO. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used. Always refer to the manufacturer's instructions for specific solubility information.
Q5: What are the key downstream signaling pathways affected by this compound?
A5: The primary upstream effect of this compound is the inhibition of the Hsp47-collagen interaction. This directly impacts the collagen biosynthesis and secretion pathway. As fibrosis is often driven by signaling molecules like Transforming Growth Factor-beta (TGF-β), which stimulates collagen production, this compound's mechanism is situated at a crucial downstream point of the fibrotic cascade. By preventing the proper folding and secretion of collagen, this compound effectively mitigates a key outcome of pro-fibrotic signaling.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-fibrotic effect | - Sub-optimal this compound concentration: The concentration of this compound may be too low to effectively inhibit Hsp47. - Insufficient incubation time: The duration of this compound treatment may not be long enough to see a reduction in collagen deposition. - Ineffective fibrosis induction: The pro-fibrotic stimulus (e.g., TGF-β1) may not be potent enough in your experimental setup. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM - 100 µM). - Extend the incubation time with this compound (e.g., 48-72 hours). - Confirm the induction of fibrotic markers (e.g., Collagen I, α-SMA) in your positive control group. |
| High cell death or cytotoxicity | - This compound concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cell death. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Determine the maximum non-toxic concentration of this compound for your cell line using a cytotoxicity assay. - Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Variability in results | - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or serum concentration can affect results. - Inconsistent this compound preparation: Improper dissolution or storage of the this compound stock solution. | - Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure complete dissolution. |
| Difficulty dissolving this compound | - Poor solubility in the chosen solvent. | - Refer to the manufacturer's guidelines for recommended solvents. Sonication may aid in dissolution. For cell culture, ensure the final concentration of the solvent is compatible with your cells. |
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key fibrotic markers based on existing literature. Researchers should generate their own data for their specific experimental system.
Table 1: In Vitro Dose-Response of this compound on Fibrotic Markers in TGF-β1 Stimulated Fibroblasts
| This compound Concentration (µM) | % Inhibition of Collagen I Expression (Relative to TGF-β1 control) | % Inhibition of α-SMA Expression (Relative to TGF-β1 control) | Cell Viability (%) |
| 0 (Vehicle Control) | 0% | 0% | 100% |
| 1 | 10-20% | 5-15% | >95% |
| 5 | 25-40% | 20-35% | >95% |
| 10 | 45-60% | 40-55% | >90% |
| 25 | 65-80% | 60-75% | >90% |
| 50 | 80-95% | 75-90% | >85% |
Note: The above data is illustrative and should be confirmed experimentally.
Table 2: Summary of Reported this compound Concentrations and Effects
| Concentration | Experimental Model | Observed Effect | Reference |
| 1.8 µM | In vitro (Surface Plasmon Resonance) | IC₅₀ for Hsp47-collagen interaction | [2] |
| 25 µM | In vitro (Rat Platelets) | Tendency to decrease collagen-induced aggregation | [3] |
| 50 µM | In vitro (Rat Platelets) | Significant reduction in collagen-induced aggregation | [3] |
| 100 µM | In vitro (Mouse Embryonic Fibroblasts) | Inhibition of collagen secretion and accumulation | [2] |
| 25-50 µM | In vivo (Rat model) | Effective in a cerebral ischemia-reperfusion injury model |
Experimental Protocols
Protocol 1: In Vitro Induction of Fibrosis in Fibroblasts using TGF-β1
-
Cell Seeding: Plate fibroblasts (e.g., NIH/3T3, primary lung fibroblasts) in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 80-90% confluency at the time of treatment.
-
Starvation: Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free or low-serum (0.5-1% FBS) medium for 12-24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations in serum-free/low-serum medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add recombinant human TGF-β1 to the medium to a final concentration of 5-10 ng/mL to induce a fibrotic response. Include a vehicle control group without TGF-β1 and a positive control group with TGF-β1 and vehicle.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and/or supernatant for downstream analysis of fibrotic markers such as Collagen I, α-SMA, and fibronectin by Western blot, qPCR, or immunofluorescence.
Protocol 2: Quantification of Total Collagen using Hydroxyproline (B1673980) Assay
-
Sample Preparation:
-
Cell Culture: Lyse the cells and collect the extracellular matrix.
-
Tissue: Homogenize the tissue samples.
-
-
Hydrolysis:
-
Add a known volume of 6 M HCl to the samples.
-
Hydrolyze the samples at 110-120°C for 12-24 hours in sealed tubes to break down collagen into its constituent amino acids.
-
-
Neutralization and Dilution:
-
Neutralize the hydrolyzed samples with NaOH.
-
Dilute the samples to fall within the linear range of the assay.
-
-
Oxidation: Add Chloramine-T reagent to each sample and incubate at room temperature to oxidize the hydroxyproline.
-
Color Development: Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) and incubate at a higher temperature (e.g., 60°C) to develop a colored product.
-
Measurement: Measure the absorbance of the samples at ~560 nm using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline. The total collagen amount can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
Mandatory Visualizations
References
- 1. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Col003 in experiments
Troubleshooting Guides and FAQs for Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Col003, a selective inhibitor of Heat Shock Protein 47 (Hsp47), while minimizing potential off-target effects. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its known selectivity?
A1: this compound is a potent and selective small molecule inhibitor of Hsp47.[1] It functions by competitively binding to the collagen-binding site on Hsp47, thereby disrupting the interaction between Hsp47 and procollagen (B1174764).[2] This inhibition leads to the destabilization of the procollagen triple helix and a reduction in collagen secretion.[2] The IC50 for the inhibition of the Hsp47-collagen interaction is approximately 1.8 μM.[1]
Studies have demonstrated the selectivity of this compound. For instance, this compound was shown to inhibit the Hsp47-collagen protein-protein interaction (PPI) in a dose-dependent manner without affecting the p53-MDM2 PPI, suggesting specificity for its target.[3] Additionally, in studies on platelet activation, this compound specifically inhibited collagen-induced platelet aggregation but not aggregation induced by other agonists like arachidonic acid or thrombin.[4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is considered a selective inhibitor, it is crucial to consider potential off-target effects, which can arise from a compound interacting with proteins other than its intended target. As of the latest information, a comprehensive off-target profile of this compound across a wide range of kinases and other proteins has not been published. However, research has indicated that this compound can influence signaling pathways downstream of its direct target. These are not classical off-target effects but rather consequences of Hsp47 inhibition.
Known downstream effects include:
-
Inhibition of GPVI and MAPK signaling: In the context of platelet activation, this compound has been shown to inhibit the phosphorylation of molecules in the glycoprotein (B1211001) VI (GPVI) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5]
-
Modulation of the JAK2/STAT3 pathway: There is evidence to suggest that this compound may attenuate the JAK2/STAT3 signaling pathway.
It is also important to consider that inhibition of Hsp47, the on-target effect, can lead to cellular stress, specifically endoplasmic reticulum (ER) stress, due to the accumulation of misfolded procollagen.[6] This can be an unintended consequence of on-target activity.
Q3: How can I experimentally minimize off-target effects of this compound?
A3: A multi-faceted approach is recommended to minimize and control for off-target effects in your experiments.
-
Dose-Response Studies: Conduct a thorough dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. Using excessive concentrations increases the likelihood of engaging off-target proteins.
-
Use of Control Compounds:
-
Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps to distinguish the effects of the chemical scaffold itself from the specific on-target inhibition.
-
Positive Control: Utilize a well-characterized Hsp47 inhibitor with a known off-target profile, if available, for comparison.
-
-
Genetic Approaches: To confirm that the observed phenotype is due to Hsp47 inhibition, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the SERPINH1 gene (which encodes Hsp47). The phenotype in these genetic models should mimic the effects of this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to verify the direct binding of this compound to Hsp47 in a cellular context.
-
Orthogonal Approaches: Rescue experiments can be performed. After observing a phenotype with this compound treatment, attempt to rescue the phenotype by overexpressing a form of Hsp47 that does not bind to this compound, if such a mutant is available.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity | Off-target effects or ER stress from on-target inhibition. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Measure markers of ER stress (e.g., CHOP, BiP). 3. Compare the toxicity of this compound to that of a structurally similar inactive compound. |
| Inconsistent Results Across Cell Lines | Varying expression levels of Hsp47 or potential off-target proteins. | 1. Quantify Hsp47 protein levels in each cell line using Western blot or qPCR. 2. Consider performing a proteomic analysis to identify differentially expressed proteins that could be off-targets. |
| Phenotype Does Not Match Hsp47 Knockdown | The observed effect may be due to an off-target interaction of this compound. | 1. Verify the efficiency of your Hsp47 knockdown. 2. Consider the possibility of off-target effects and perform control experiments as outlined in the FAQs. 3. Perform a washout experiment to see if the phenotype is reversible upon removal of this compound. |
Experimental Protocols
Protocol 1: Dose-Response Determination for On-Target Engagement
Objective: To identify the optimal concentration range of this compound for inhibiting the Hsp47-collagen interaction while minimizing potential off-target effects.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 μM).
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
Endpoint Analysis:
-
On-Target Effect: Measure the level of secreted collagen using an ELISA or Western blot for collagen in the cell culture supernatant.
-
Cell Viability: Assess cell viability using an MTT or similar assay to identify cytotoxic concentrations.
-
-
Data Analysis: Plot the percentage of collagen secretion inhibition and cell viability against the this compound concentration to determine the optimal concentration that gives significant on-target inhibition with minimal cytotoxicity.
Protocol 2: Validating On-Target Specificity with siRNA
Objective: To confirm that the biological effect of this compound is mediated through the inhibition of Hsp47.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA targeting SERPINH1 (the gene for Hsp47) and a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of Hsp47.
-
Verification of Knockdown: Harvest a subset of cells to confirm Hsp47 knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with the optimal concentration of this compound (determined in Protocol 1) and a vehicle control.
-
Phenotypic Analysis: Measure the biological endpoint of interest in all four conditions (control siRNA + vehicle, control siRNA + this compound, Hsp47 siRNA + vehicle, Hsp47 siRNA + this compound).
-
Data Analysis: Compare the phenotypic changes. If the effect of this compound is on-target, it should be similar to the effect of the Hsp47 siRNA, and the addition of this compound to Hsp47 siRNA-treated cells should not produce a significantly greater effect.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts for minimizing off-target effects.
Caption: Workflow for minimizing and identifying off-target effects of this compound.
Caption: On-target and potential downstream signaling effects of this compound.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Col003 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytotoxicity of Col003 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent small molecule inhibitor of Heat Shock Protein 47 (Hsp47).[1] Hsp47 is a molecular chaperone specific to collagen, playing a crucial role in the proper folding, assembly, and secretion of procollagen.[2] this compound acts by competitively binding to the collagen-binding site on Hsp47, thereby disrupting the Hsp47-collagen interaction. This inhibition leads to the destabilization of the collagen triple helix and a reduction in collagen secretion.[1]
Q2: Why am I observing high levels of cytotoxicity with this compound in my experiments?
High concentrations of this compound can lead to cytotoxicity. The cytotoxic effects are dose-dependent.[3] Several factors can contribute to unexpected levels of cell death:
-
High Concentration: Using concentrations significantly above the effective range for Hsp47 inhibition can lead to off-target effects and general cellular stress, resulting in cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to this compound.
-
Prolonged Exposure: Continuous and long-term exposure to this compound can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.1-0.5%).
-
Compound Instability: Degradation of the compound could potentially lead to the formation of toxic byproducts.
Q3: What are the known non-toxic or low-toxicity concentration ranges for this compound?
Published studies provide some guidance on concentrations of this compound that exhibit low cytotoxicity in specific cell types:
-
In human normal liver L02 cells, concentrations of 25 µM and 50 µM showed low cytotoxicity, with cell viability remaining above 89.22% of the control.[3]
-
In rat platelets, no significant cytotoxicity was observed at 25 µM and 50 µM.[3]
-
In precision-cut lung slice cultures, the maximum tolerable concentration was reported to be 5.0 µM.[2][4]
It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions empirically.
Q4: Are there any known off-target effects of this compound?
While this compound is described as a selective inhibitor of Hsp47, comprehensive public data on its off-target profile is limited. High concentrations of any small molecule inhibitor have the potential to interact with unintended cellular targets, which can contribute to cytotoxicity.[5] If you suspect off-target effects, consider using a structurally different Hsp47 inhibitor as a control to see if the same phenotype is observed.
Troubleshooting Guide: High Cytotoxicity of this compound
This guide provides a step-by-step approach to troubleshoot and mitigate high cytotoxicity observed in experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected effective concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify a non-toxic working concentration. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to achieve the desired biological effect without causing significant cell death. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of solvent as the highest inhibitor concentration) to assess solvent-related toxicity. | |
| Inconsistent cytotoxicity results between experiments. | Variations in cell culture conditions. | Standardize cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition. Regularly test for mycoplasma contamination. |
| Inaccurate compound preparation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. Ensure accurate pipetting, especially during serial dilutions. | |
| Cytotoxicity observed, but no inhibition of the target pathway. | This compound may not be cell-permeable in your specific cell model. | While this compound has been shown to have effects in cellular assays, its permeability can vary. If possible, verify target engagement with a downstream assay. |
| Incorrect timing of inhibitor addition. | The timing of this compound addition relative to your experimental stimulus is critical. Optimize the treatment schedule to ensure the inhibitor is present to block Hsp47 function when needed. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data
| Cell Type | Concentration | % Cytotoxicity (mean ± SD) | Cell Viability (% of Control) | Reference |
| Rat Platelets | 25 µM | 1.59 ± 0.27 | - | [3] |
| 50 µM | 2.75 ± 0.52 | - | [3] | |
| 100 µM | 4.56 ± 0.63 | - | [3] | |
| Human Normal Liver L02 Cells | 25 µM | - | > 89.22% | [3] |
| 50 µM | - | > 89.22% | [3] | |
| Murine Precision-Cut Lung Slices | 5.0 µM | - | Maximum Tolerable Concentration | [2][4] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using LDH Assay
This protocol describes how to measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
LDH cytotoxicity assay kit (e.g., from Beyotime Biotechnology or similar)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Medium only.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the LDH kit.
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH cytotoxicity assay kit, transfer the appropriate amount of cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Readout:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] * 100
-
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? [frontiersin.org]
- 5. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Experimental Stability of Col003
Welcome to the technical support center for Col003, a selective and potent inhibitor of Heat Shock Protein 47 (HSP47). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound throughout your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues that may arise when working with this compound, providing potential causes and actionable solutions.
Issue 1: Precipitation of this compound in Aqueous Buffers
| Possible Cause | Suggested Solution |
| Exceeded Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. | - Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound. - Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration does not exceed recommended limits for your experimental system (typically <0.5% for cell-based assays). - Utilize a Formulation Vehicle: For in vivo studies or challenging in vitro systems, consider using a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this by sequentially adding and dissolving each component.[1] |
| pH-dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer. | - Adjust Buffer pH: Empirically test a range of pH values for your buffer to identify the optimal pH for this compound solubility. |
| Improper Dissolution of Stock Solution: The compound may not be fully dissolved in the initial stock solution. | - Ensure Complete Dissolution: When preparing the DMSO stock solution, sonication is recommended to ensure the compound is fully dissolved.[1] |
Issue 2: Inconsistent or Diminished Activity of this compound in Experiments
| Possible Cause | Suggested Solution |
| Degradation in Aqueous Media: this compound may be unstable in your experimental buffer or media over the course of the experiment. | - Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before use. - Perform a Time-Course Experiment: Assess the activity of this compound at various time points after its addition to the assay medium. A decrease in activity over time is indicative of instability. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the DMSO stock solution can lead to degradation and water absorption by the hygroscopic DMSO. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. |
| Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | - Use Low-Binding Labware: Employ low-protein-binding microplates and pipette tips. - Include a Detergent: In biochemical assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation and non-specific binding. |
| Light Exposure: Although specific data for this compound is limited, related compounds containing salicylaldehyde (B1680747) and nitroaromatic groups can be susceptible to photodegradation. | - Protect from Light: Store this compound solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions of this compound in a solvent like DMSO should be stored at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. It is highly soluble in DMSO, up to 188 mg/mL (730.84 mM).[1] For in vivo experiments, a formulation containing DMSO, PEG300, Tween-80, and saline is suggested.[1]
Q3: Can I store this compound working solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. Due to potential stability issues such as hydrolysis and precipitation, it is best to prepare fresh working solutions from your DMSO stock immediately before each experiment.
Q4: I am observing high background signal in my fluorescence-based assay with this compound. What could be the cause?
A4: Compounds with aromatic rings, like this compound, can sometimes exhibit autofluorescence. To investigate this, run a control experiment with this compound in the assay buffer without the other assay components to see if it generates a signal at the excitation and emission wavelengths you are using.
Q5: How does this compound inhibit HSP47?
A5: this compound is a selective and potent inhibitor of HSP47. It competitively binds to the collagen-binding site on HSP47, thereby inhibiting the interaction between HSP47 and collagen. This destabilizes the collagen triple helix and inhibits collagen secretion.[1]
Data Presentation
Table 1: this compound Storage and Solubility
| Form | Storage Temperature | Storage Duration | Solvent | Solubility | Notes |
| Powder | -20°C | 3 years | - | - | |
| In Solvent | -80°C | 1 year | DMSO | 188 mg/mL (730.84 mM) | Sonication is recommended for dissolution.[1] |
| In Solvent | -20°C | 1 month | DMSO | 188 mg/mL (730.84 mM) | Aliquot to avoid freeze-thaw cycles. |
| In Vivo Formulation | Prepare Fresh | Use Immediately | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.77 mM) | Sonication is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform serial dilutions of the stock solution into your final experimental buffer or cell culture medium to achieve the desired working concentrations.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Assessing the Stability of this compound using HPLC (A General Protocol)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Forced Degradation (Stress) Studies:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 80°C for 48 hours, then dissolve in DMSO.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
For each condition, prepare a control sample stored under normal conditions.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by scanning the UV spectrum of this compound (likely around its absorbance maximum).
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the stressed samples.
-
Analyze the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
-
Visualizations
Caption: Mechanism of this compound in inhibiting collagen secretion.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Overcoming Resistance to Col003 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Col003 treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of Heat Shock Protein 47 (Hsp47).[1] Hsp47 is a molecular chaperone specific to collagen, playing a critical role in the proper folding and secretion of pro-collagen in the endoplasmic reticulum. This compound competitively binds to the collagen-binding site on Hsp47, disrupting the Hsp47-collagen interaction. This leads to the destabilization of the collagen triple helix and inhibits the secretion of mature collagen.[1][2]
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cell lines?
A2: While specific acquired resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from general principles of drug resistance to targeted therapies. These may include:
-
Upregulation of the target protein: Increased expression of Hsp47 could potentially sequester this compound, reducing its effective concentration at the site of action.
-
Alteration of the drug-binding site: Mutations in the SERPINH1 gene (encoding Hsp47) could alter the collagen-binding domain, thereby reducing the binding affinity of this compound.
-
Activation of compensatory signaling pathways: Cancer cells might activate alternative pathways to promote collagen synthesis and deposition or enhance cell survival and proliferation, bypassing the inhibitory effect of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell, lowering its intracellular concentration.
-
Alterations in the tumor microenvironment: Changes in the composition and stiffness of the extracellular matrix (ECM) could potentially limit the diffusion and efficacy of this compound.
Q3: My cells are showing reduced sensitivity to this compound. What should I do?
A3: If you observe reduced sensitivity to this compound, consider the following troubleshooting steps:
-
Confirm drug integrity: Ensure that your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify Hsp47 expression: Check the expression level of Hsp47 in your cell line. Cell lines with inherently low Hsp47 expression may be less sensitive to this compound.
-
Optimize treatment conditions: Re-evaluate the concentration and duration of this compound treatment. It may be necessary to perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
-
Investigate potential resistance mechanisms: If acquired resistance is suspected, you can investigate the potential mechanisms mentioned in Q2. This may involve techniques such as Western blotting for Hsp47 and ABC transporters, or sequencing of the SERPINH1 gene.
-
Consider combination therapies: In some contexts, combining this compound with other agents, such as immunotherapy, may enhance its anti-tumor effects.[2][3]
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound treatment.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and media composition between experiments. |
| Drug preparation and storage issues | Prepare fresh this compound dilutions from a validated stock solution for each experiment. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. |
| Assay-specific variability | Optimize and standardize all assay protocols, including incubation times, reagent concentrations, and washing steps. Include appropriate positive and negative controls in every experiment. |
Problem 2: No significant inhibition of collagen secretion observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The reported IC50 for Hsp47 inhibition is 1.8 µM, but this can vary between cell lines.[1] |
| Low Hsp47 expression in the cell line | Verify Hsp47 expression levels in your cell line using Western blot or qPCR. Cell lines with low Hsp47 expression may not show a significant response to this compound. |
| Insensitive collagen secretion assay | Ensure your collagen secretion assay is sensitive enough to detect changes. Consider using a well-validated commercial kit or a method such as Western blotting for secreted collagen. |
| Acquired resistance | If the cell line was previously sensitive, consider the possibility of acquired resistance. Refer to the FAQs for potential mechanisms to investigate. |
Data Presentation
Table 1: Reported IC50 and Cytotoxicity Data for this compound
| Compound | Target/Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Hsp47 | In vitro binding assay | 1.8 µM | [1] |
| This compound | Human Normal Liver L02 Cells | Cell Viability Assay | Low cytotoxicity at 25-50 µM (>89.22% cell viability) | [4] |
| This compound | Rat Platelets | LDH Assay | No significant cytotoxicity at 25 or 50 µM | [4] |
| This compound | 4T1-BMT5 (murine breast cancer) | In vivo brain metastasis model | Potent inhibition of brain metastases at 20 mg/kg | [3] |
| This compound | LLC1-BMT5 (murine lung cancer) | In vivo brain metastasis model | Potent inhibition of brain metastases at 20 mg/kg | [3] |
Note: The cytotoxic IC50 of this compound can vary significantly between different cancer cell lines. It is highly recommended that researchers determine the specific IC50 for their cell line of interest using a standardized cell viability assay.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Hsp47-Collagen Interaction
This protocol is designed to confirm the interaction between Hsp47 and collagen and to assess the inhibitory effect of this compound.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Hsp47 antibody
-
Anti-Collagen I antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse cells in cold lysis buffer and centrifuge to pellet cell debris.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Hsp47 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer and neutralize immediately.
-
Analyze the eluates by SDS-PAGE and Western blotting using the anti-Collagen I antibody to detect co-immunoprecipitated collagen.
Collagen Secretion Assay
This protocol measures the amount of collagen secreted into the cell culture medium.
Materials:
-
Sircol™ Soluble Collagen Assay kit or similar
-
Cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove any cells or debris.
-
Perform the collagen quantification assay according to the manufacturer's instructions.
-
Normalize the amount of secreted collagen to the total protein content or cell number of the corresponding cell lysate.
3D Spheroid Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cells grown in a more physiologically relevant 3D culture model.
Materials:
-
Ultra-low attachment 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
This compound
-
Luminometer
Procedure:
-
Seed cells in ultra-low attachment plates to allow spheroid formation.
-
Once spheroids have formed (typically 2-4 days), treat with a range of this compound concentrations or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting collagen secretion.
Caption: A logical workflow for troubleshooting reduced sensitivity to this compound.
Caption: Experimental workflow for Co-Immunoprecipitation of Hsp47 and Collagen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the HSP47-collagen axis inhibits brain metastasis by reversing M2 microglial polarization and restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Col003 not inhibiting collagen secretion?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Col003-mediated inhibition of collagen secretion.
Troubleshooting Guide: Why is this compound Not Inhibiting Collagen Secretion?
If you are not observing the expected inhibitory effect of this compound on collagen secretion, please review the following potential issues related to the compound, your experimental setup, and your measurement methods.
Q1: Could the issue be with the this compound compound itself?
A1: Yes, problems with the compound's concentration, solubility, or stability are common sources of experimental failure. Please verify the following:
-
Concentration: The effective concentration of this compound can be cell-type dependent. While the IC₅₀ for inhibiting the Hsp47-collagen interaction is 1.8 µM, higher concentrations are often required to see a downstream effect on secretion in cell-based assays.[1][2][3] For example, a concentration of 100 µM was used to decrease procollagen (B1174764) secretion in primary mouse embryonic fibroblasts (MEFs).[1][2] Conversely, a concentration of 5.0 µM was found to be ineffective in precision-cut lung slices.[4] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Solubility: this compound is soluble in DMSO and Methanol.[1] Ensure the compound is fully dissolved before adding it to your culture medium. Incomplete dissolution will result in a lower effective concentration. Sonication can be used to aid dissolution.[2][3]
-
Storage and Stability: Improper storage can lead to compound degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[5]
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value / Recommendation | Source(s) |
| Mechanism of Action | Inhibits the protein-protein interaction between collagen and Hsp47. | [1][2][6] |
| IC₅₀ (Hsp47-Collagen Interaction) | 1.8 µM | [1][2][3] |
| Effective Concentration (MEFs) | 100 µM | [1][2] |
| Ineffective Concentration (Lung Slices) | 5.0 µM | [4] |
| Recommended Solvents | DMSO, Methanol | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [3] |
Q2: Are my cell culture conditions optimized for collagen synthesis and secretion?
A2: Suboptimal cell culture conditions can lead to low basal levels of collagen production, making it difficult to observe an inhibitory effect.
-
Cell State: Collagen synthesis and secretion can vary with the cell's growth phase. Fibroblasts, for instance, tend to accumulate more collagen in the stationary phase when they have a more developed endoplasmic reticulum, compared to the rapid log phase of growth.[7][8] Ensure your cells are healthy and in an appropriate state for robust collagen production.
-
Essential Cofactors: The synthesis of stable procollagen requires extensive post-translational modification, including the hydroxylation of proline and lysine (B10760008) residues.[9] This step is catalyzed by enzymes that require ascorbic acid (Vitamin C) as an essential cofactor.[10][11] The omission of ascorbic acid from cell culture media is a common oversight that results in minimal production of stable, secretable collagen.[10]
-
Cell Type Specificity: The expression levels of Hsp47 and the overall machinery for collagen secretion can vary between cell types. The inhibitory effect of this compound has been documented in MEFs, but its efficacy may differ in other cell lines.[1]
Q3: Is my experimental protocol, including treatment duration and controls, appropriate?
A3: The design of your experiment, including incubation times and the use of proper controls, is critical for obtaining reliable results.
-
Treatment Duration: The inhibitory effect may not be instantaneous. In MEFs treated with 100 µM this compound, an inhibitory effect on collagen secretion and accumulation was observed within 20-60 minutes.[2][3] Ensure your treatment window is sufficient to see an effect.
-
Essential Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure the observed effects are not due to the solvent.
-
Positive Control: Use a known stimulus of collagen synthesis for your cell type (e.g., TGF-β) to confirm the cells are responsive and capable of upregulating collagen production.[12]
-
Negative Control (No Cells): Analyze a sample of your culture medium to determine if it contains components that interfere with your collagen assay.
-
Q4: Am I using the correct method to measure collagen secretion?
A4: The method used to quantify collagen is a critical final step where issues can arise. Collagen can be difficult to analyze due to its insolubility and extensive cross-linking.[13]
-
Assay Selection: Various methods exist, each with its own principles and limitations.[13][14]
-
Sirius Red Assay: Measures soluble or solubilized fibrillar collagen. It will not detect denatured collagen (gelatin).[13] This is suitable for measuring secreted collagen in culture media.
-
Hydroxyproline Assay: Measures total collagen content by quantifying hydroxyproline, an amino acid abundant in collagen.[13] This requires complete acid hydrolysis of the sample and is useful for measuring total collagen in the extracellular matrix (cell layer) or medium.
-
ELISA / Western Blot: These antibody-based methods can be highly specific for a particular collagen type (e.g., Collagen I). However, some antibodies may only recognize the native (non-denatured) form.[15]
-
-
Sample Preparation: This is the most critical step. Assays for total collagen require harsh acid hydrolysis to break the protein down.[15] Assays for native collagen require gentle handling at low temperatures (e.g., 4°C) to prevent denaturation.[15] Incorrect sample preparation will lead to inaccurate results.
-
Assay Interference: Components in your sample, such as other proteins or reagents from the culture medium, could interfere with the assay.[13] Running appropriate controls, including a media-only blank, can help identify such issues.
Table 2: Comparison of Common Collagen Quantification Assays
| Assay Method | Principle | Measures | Key Consideration |
| Sirius Red | Colorimetric dye-binding | Soluble, native fibrillar collagen | Does not detect denatured collagen.[13] |
| Hydroxyproline | Colorimetric detection of hydroxyproline | All types of collagen (total collagen) | Requires complete acid hydrolysis of the sample.[13][15] |
| ELISA | Antibody-based detection | Specific collagen types | Can be sensitive to collagen denaturation.[14][15] |
| Western Blot | Antibody-based detection | Specific collagen types | Provides size information; may require optimization. |
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of action for this compound? A: Collagen molecules are synthesized as procollagen chains in the endoplasmic reticulum (ER). These chains must assemble into a stable triple helix before they can be secreted. This folding and stabilization process is dependent on the molecular chaperone Hsp47.[6] this compound is a small molecule that competitively binds to the collagen-binding site on Hsp47, inhibiting the Hsp47-procollagen interaction.[2][3] This disruption destabilizes the procollagen triple helix, preventing its proper folding and subsequent secretion from the cell.[2]
Q: How should I prepare my this compound stock solution? A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent toxicity.
Experimental Protocols
Protocol 1: General Assay for this compound Inhibition of Collagen Secretion
This protocol provides a general workflow. Specific cell densities, volumes, and incubation times should be optimized for your cell line.
-
Cell Seeding: Seed your cells (e.g., fibroblasts) in a multi-well plate at a density that allows them to reach a sub-confluent or early confluent state during the experiment. Culture in complete medium.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, you may replace the medium with a low-serum or serum-free medium for several hours to reduce background protein levels.
-
Pre-treatment: Replace the medium with fresh, low-serum medium containing ascorbic acid (final concentration 50 µg/mL). Allow cells to equilibrate for 1-2 hours.
-
Treatment:
-
Prepare working solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the ascorbic acid-supplemented medium.
-
Also prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound dose).
-
Remove the pre-treatment medium and add the this compound or vehicle control solutions to the appropriate wells.
-
-
Incubation: Incubate the cells for your desired time period (e.g., 24 hours).
-
Sample Collection:
-
Medium: Carefully collect the conditioned medium from each well. Centrifuge to pellet any detached cells or debris and transfer the supernatant to a fresh tube. Store at -80°C until analysis. This sample contains the secreted collagen.
-
Cell Layer (Optional): Wash the remaining cells with cold PBS. Lyse the cells in an appropriate buffer to measure intracellular collagen or total protein for normalization.
-
-
Quantification: Analyze the collected medium for collagen content using a suitable assay (e.g., Sirius Red assay or ELISA) as described below. Normalize secreted collagen levels to the total protein or DNA content from the cell lysate.
Protocol 2: Quantification of Secreted Collagen via Sirius Red Assay
This protocol is adapted for quantifying collagen in conditioned cell culture medium.
-
Reagent Preparation: Prepare the Sirius Red dye solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid).
-
Sample Preparation: Thaw your conditioned medium samples collected in Protocol 1.
-
Collagen Precipitation:
-
In a microfuge tube, add 200 µL of conditioned medium.
-
Add 1 mL of the Sirius Red dye solution.
-
Incubate at room temperature for 30 minutes with gentle mixing to allow the dye to bind to and precipitate the collagen.
-
-
Pelleting: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant without disturbing the pellet. Wash the pellet with 1 mL of 0.01 N HCl to remove unbound dye. Centrifuge again and discard the supernatant.
-
Dye Elution: Add 250 µL of 0.1 N NaOH to each tube to dissolve the pellet and release the bound dye. Mix thoroughly until the pellet is fully dissolved and the color is uniform.
-
Measurement: Transfer 100-200 µL of the eluted dye solution to a 96-well plate. Read the absorbance at a wavelength between 540-570 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of purified collagen (e.g., rat tail collagen type I) to determine the collagen concentration in your samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Structure–Activity Relationship Study on Col-003, a Protein–Protein Interaction Inhibitor between Collagen and Hsp47 [jstage.jst.go.jp]
- 7. AN ANALYSIS OF COLLAGEN SECRETION BY ESTABLISHED MOUSE FIBROBLAST LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Targeting Collagen Secretion as a Potential Therapeutic Strategy to Modulate Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. diapharma.com [diapharma.com]
- 14. Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
Best Practices for Long-Term Storage of Col003 Solutions: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Col003 solutions. Adhering to these guidelines is crucial for maintaining the stability and efficacy of this compound for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended temperatures for storing this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, solutions should be stored in single-use aliquots.
Q2: How should I handle the storage of this compound working solutions?
Working solutions, particularly those intended for in vivo experiments, should be prepared fresh on the day of use to ensure optimal performance.[1] If short-term storage of a working solution is unavoidable, it should be kept at 4°C for no longer than a few days.
Q3: Can I store this compound solutions under a normal atmosphere?
For optimal stability, especially for the stock solution, it is recommended to store it under an inert nitrogen atmosphere.[1] This minimizes the risk of oxidative degradation over time.
Q4: What should I do if I observe precipitation in my this compound solution upon thawing?
If precipitation is observed after thawing, it may be possible to redissolve the compound by gentle heating and/or sonication.[1] However, if the precipitate does not dissolve, the solution should be discarded as this may indicate degradation or a change in concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in an experiment. | 1. Improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Solution prepared and stored for too long. 4. Oxidative degradation. | 1. Verify storage temperature and duration against recommended conditions. 2. Always prepare and use single-use aliquots. 3. Prepare fresh working solutions for each experiment.[1] 4. For long-term storage, ensure stock solutions are stored under a nitrogen atmosphere.[1] |
| Precipitate observed in the solution after thawing. | 1. Poor solubility in the chosen solvent at low temperatures. 2. Concentration is too high. | 1. Attempt to redissolve with gentle heating or sonication.[1] 2. Consider preparing the stock solution at a slightly lower concentration. |
| Inconsistent experimental results between different batches of stored this compound. | 1. Inconsistent aliquoting leading to concentration variations. 2. Degradation of older stock solutions. | 1. Ensure accurate and consistent aliquoting. 2. Label all aliquots with the preparation date and discard any that have exceeded their recommended storage duration. |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Duration | Atmosphere | Key Remarks |
| -80°C | 6 months | Nitrogen[1] | Recommended for longest-term storage. |
| -20°C | 1 month | Nitrogen[1] | Suitable for shorter-term storage. |
| 4°C | A couple of days | N/A | Only for very short-term storage of working solutions. Not recommended for stock solutions. |
Experimental Protocol: Stability Assessment of this compound Solutions
This protocol outlines a method for assessing the stability of this compound solutions under different storage conditions.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
- Ensure complete dissolution, using gentle warming or sonication if necessary.
- Prepare single-use aliquots of the stock solution in tightly sealed vials.
- For storage under nitrogen, flush the headspace of each vial with dry nitrogen gas before sealing.
2. Storage:
- Divide the aliquots into different storage groups:
- -80°C under nitrogen
- -20°C under nitrogen
- -20°C under normal atmosphere
- 4°C
- Store the aliquots for predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
3. Stability Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely at room temperature.
- Visually inspect for any precipitation or color change.
- Assess the purity and concentration of this compound using High-Performance Liquid Chromatography (HPLC).
- Use a suitable C18 column.
- Employ a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.
- Monitor the elution at the appropriate UV wavelength for this compound.
- Compare the peak area of the this compound from the stored samples to that of a freshly prepared standard to determine any degradation.
4. Functional Assay:
- To confirm the biological activity of the stored this compound, perform a relevant functional assay. An example is an in vitro assay to measure the inhibition of the Hsp47-collagen interaction.
- Compare the inhibitory activity of the stored this compound samples with that of a freshly prepared solution.
Diagrams
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
How to assess the purity of a Col003 sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Col003 samples. This compound, a small-molecule inhibitor of the collagen-heat shock protein 47 (Hsp47) interaction, is a critical tool in fibrosis and ischemic stroke research. Ensuring its purity is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 2-hydroxy-3-nitro-5-(phenylmethyl)-benzaldehyde, is a potent inhibitor of the protein-protein interaction between collagen and heat shock protein 47 (Hsp47).[1][2][3] Hsp47 is a molecular chaperone located in the endoplasmic reticulum that is essential for the proper folding and maturation of procollagen (B1174764).[4][5][6] By binding to the collagen-binding site on Hsp47, this compound disrupts this interaction, leading to the destabilization of the procollagen triple helix and a reduction in collagen secretion.[2][3][7] This mechanism makes this compound a valuable tool for studying and potentially treating fibrotic diseases, which are characterized by excessive collagen accumulation.[2][7]
Q2: What is the expected purity of a commercial this compound sample?
A2: Commercially available this compound is typically supplied with a purity of ≥95%.[1] Some suppliers may offer higher purity grades, such as ≥99%.[8] It is crucial to verify the purity of each new batch of this compound to ensure it meets the requirements of your specific application.
Q3: Why is it critical to assess the purity of my this compound sample?
A3: The purity of this compound is critical for several reasons:
-
Experimental Accuracy: Impurities can have their own biological activity, potentially leading to misleading or erroneous experimental results.
-
Reproducibility: The presence and concentration of impurities can vary between batches, leading to a lack of reproducibility in your experiments.
-
Safety and Toxicity: In preclinical drug development, unidentified impurities can pose a significant safety risk.
Q4: What are the potential impurities I should be aware of in a this compound sample?
A4: While a definitive list of impurities depends on the specific synthetic route used, potential contaminants in a this compound sample can be inferred from common synthetic methods for substituted nitrosalicylaldehydes. These may include:
-
Regioisomers: During the nitration of the salicylaldehyde (B1680747) precursor, the nitro group may be introduced at different positions on the aromatic ring, leading to isomers such as 3-nitrosalicylaldehyde.[9][10]
-
Di-nitrated byproducts: Over-nitration can result in the formation of di-nitro-substituted salicylaldehydes.[10]
-
Unreacted Starting Materials: The synthesis of this compound likely involves precursors such as a substituted salicylaldehyde (e.g., 5-benzylsalicylaldehyde or 5-bromosalicylaldehyde) and nitrating agents.[11][12] Residual amounts of these starting materials could be present in the final product.
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final sample.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected biological activity in experiments | The this compound sample may contain biologically active impurities. | Assess the purity of your this compound sample using orthogonal analytical methods such as HPLC and LC-MS. If impurities are detected, attempt to identify them and consider purifying the this compound sample or obtaining a new, higher-purity batch. |
| Inconsistent results between different batches of this compound | The purity profile and/or the concentration of impurities may vary between batches. | Perform a comprehensive purity analysis on each new batch of this compound before use. Establish a set of acceptance criteria for purity and impurity levels for your experiments. |
| Poor solubility of the this compound sample | The sample may contain insoluble impurities. | Analyze the sample for insoluble matter. Consider filtering the stock solution through a 0.22 µm filter before use in cell-based assays. However, be aware that this may not remove all impurities. |
| Additional peaks in HPLC or LC-MS chromatogram | The sample contains one or more impurities. | Quantify the percentage of each impurity. If the total impurity level is above an acceptable threshold (typically >5%), the sample may not be suitable for your experiments. Attempt to identify the impurities by their mass-to-charge ratio (LC-MS) and fragmentation patterns. |
| Discrepancy between the observed and theoretical elemental analysis values | The sample may contain impurities or residual solvents. | A deviation of more than ±0.4% between the observed and calculated elemental composition suggests the presence of impurities.[9] Use other analytical techniques like NMR and LC-MS to identify the nature of the impurities. |
Key Experiments for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment of a this compound sample's purity.
Data Summary: Purity Assessment Techniques
| Technique | Information Provided | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity (as a percentage of the main peak area), presence of impurities. | Purity ≥95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation of this compound and impurities, purity assessment. | Correct molecular weight for the main peak, identification of impurity masses. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound, identification and quantification of impurities. | Spectrum consistent with the structure of this compound, absence of significant impurity signals. |
| Elemental Analysis | Determination of the mass fractions of carbon, hydrogen, and nitrogen. | Experimental values within ±0.4% of the calculated values.[9] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample by separating it from potential impurities based on their physicochemical properties.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared this compound sample into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation
Objective: To confirm the molecular weight of this compound and to identify the molecular weights of any impurities present.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Conditions (Example):
-
Use chromatographic conditions similar to the HPLC method, but scaled for the LC-MS system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be tested.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectra.
-
Determine the mass-to-charge ratio (m/z) of the main peak and compare it to the expected molecular weight of this compound (C₁₄H₁₁NO₄, Molecular Weight: 257.24 g/mol ).
-
Examine the mass spectra of any impurity peaks to obtain their molecular weights, which can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound and to detect and potentially quantify any organic impurities.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Optionally, acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integrals of the observed peaks with the expected spectrum for the structure of this compound.
-
Look for any unexpected peaks, which may indicate the presence of impurities. The relative integration of these peaks can be used to estimate the level of impurities.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting collagen secretion.
Experimental Workflow for this compound Purity Assessment
Caption: A typical workflow for the comprehensive purity assessment of a this compound sample.
References
- 1. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 3. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 6. 3-Nitrosalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47. | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | HSP | TargetMol [targetmol.com]
Adjusting Col003 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Col003 treatment duration for optimal experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in collagen secretion is observed. | 1. Insufficient Treatment Duration: The incubation time may be too short for this compound to effectively inhibit the Hsp47-collagen interaction and impact collagen secretion in your specific experimental model. 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve a significant inhibitory effect. 3. High Rate of Collagen Synthesis: The rate of collagen production in your cell line might be too high for the current this compound concentration and treatment duration to show a measurable decrease. 4. Cell Line Resistance: The chosen cell line may have intrinsic characteristics that make it less sensitive to this compound treatment. | 1. Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound and collect samples at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental conditions. 2. Conduct a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to identify the most effective concentration for your experiment. 3. Increase this compound Concentration or Duration: Based on the results of your time-course and dose-response experiments, consider increasing the concentration or extending the treatment duration. 4. Confirm Hsp47 Expression: Verify the expression level of Hsp47 in your cell line, as it is the direct target of this compound. |
| High levels of cytotoxicity or cell death are observed. | 1. Excessive Treatment Duration: Prolonged exposure to this compound may be toxic to your specific cell line. 2. This compound Concentration is Too High: The concentration of this compound may be above the toxic threshold for your cells. 3. Poor Cell Health: Pre-existing stress or poor health of the cells can increase their sensitivity to the treatment. | 1. Reduce Treatment Duration: Based on a time-course experiment, select the shortest duration that provides the desired inhibitory effect. 2. Lower this compound Concentration: Perform a dose-response experiment to find a less toxic and still effective concentration. 3. Ensure Healthy Cell Cultures: Only use healthy, sub-confluent cell cultures for your experiments to minimize sensitivity to the treatment. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability. 3. Edge Effects in Multi-Well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and treatment efficacy. | 1. Ensure a Homogeneous Cell Suspension: Properly mix the cell suspension before seeding to ensure an equal number of cells in each well. 2. Use Calibrated Pipettes and Proper Technique: Ensure your pipettes are calibrated and use consistent pipetting techniques. 3. Avoid Using Outer Wells: To minimize edge effects, avoid using the outermost wells of your multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration in an in vitro experiment?
A1: For initial experiments, we recommend conducting a time-course experiment with a range of durations, such as 4, 8, 12, and 24 hours.[1] A study has shown inhibitory effects on collagen secretion in mouse embryonic fibroblasts with a treatment duration of 20-60 minutes at a concentration of 100 µM.[2][3] Another study involving 4T1-BMT5 and LLC1-BMT5 cells in culture assessed collagen levels after 24 hours of this compound treatment.[4] The optimal duration can vary significantly depending on the cell type, its metabolic rate, and the specific research question.
Q2: How do I design an experiment to determine the optimal this compound treatment duration for my cell line?
A2: To determine the optimal treatment duration, a time-course experiment is recommended.[1] This involves treating your cells with a fixed, effective concentration of this compound (based on a prior dose-response experiment or literature values) and then harvesting the cells or supernatant at various time points. The endpoint measurement will depend on your research question, but could include quantifying secreted collagen levels (e.g., via ELISA or Sirius Red assay), or assessing downstream signaling events. The time point that provides the desired level of inhibition without significant cytotoxicity is considered optimal.
Q3: Should I change the this compound treatment duration for different cell lines?
A3: Yes, it is highly likely that the optimal treatment duration will vary between different cell lines. Factors such as the cell's proliferation rate, the basal level of collagen synthesis and secretion, and the expression level of Hsp47 can all influence the time required for this compound to exert its effect. Therefore, it is crucial to optimize the treatment duration for each new cell line you work with.
Q4: I am not seeing an effect at shorter time points. Should I extend the treatment duration?
A4: If you do not observe an effect at shorter time points, extending the treatment duration is a reasonable next step.[1] this compound's mechanism of action involves inhibiting the chaperone function of Hsp47, which in turn affects collagen secretion.[2] This process may take several hours to result in a measurable decrease in secreted collagen, especially in cells with a slow turnover of collagen. We recommend extending the time course up to 48 or even 72 hours, while carefully monitoring for any signs of cytotoxicity.
Data Summary
The following tables summarize quantitative data on this compound from various experimental models.
Table 1: In Vitro this compound Treatment Parameters
| Cell Type | Concentration Range | Treatment Duration | Observed Effect |
| Mouse Embryonic Fibroblasts (MEFs) | 0.01-100 µM | 20-60 minutes | Dose-dependent inhibition of Hsp47-collagen interaction and inhibition of collagen secretion.[2][3] |
| 4T1-BMT5 and LLC1-BMT5 cells | Not specified | 24 hours | Decreased level of COL1 in the cell culture medium.[4] |
| Rat Platelets | 25-50 µM | 5 minutes (pre-incubation) | Inhibition of collagen-induced platelet aggregation.[5][6] |
| Human Normal Liver L02 Cells | 25-100 µM | 24 hours | Assessment of cytotoxicity.[5][6] |
Table 2: In Vivo this compound Treatment Parameters
| Animal Model | Dosage | Administration Route | Treatment Schedule |
| Mice with Brain Metastases | 5 or 20 mg/kg | Intravenous | Every third day for 1 month.[4] |
| Rats with Ischemic Stroke | 50 µM | Intravenous | Single injection 5 minutes before Middle Cerebral Artery Occlusion (MCAO).[6][7] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol provides a general framework for determining the optimal treatment duration of this compound in a cell culture model.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- Multi-well plates (e.g., 6-well or 12-well)
- Reagents for your chosen endpoint assay (e.g., ELISA kit for collagen, cell viability assay kit)
2. Procedure:
- Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting. Allow the cells to adhere and recover overnight.
- Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
- Treatment: Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubation: Incubate the plates at 37°C in a CO2 incubator.
- Sample Collection: At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), harvest the cell culture supernatant and/or the cell lysate.
- Endpoint Analysis: Analyze the collected samples using your chosen assay to measure the effect of this compound. For example, use an ELISA to quantify the amount of secreted collagen in the supernatant. It is also recommended to assess cell viability at each time point to monitor for cytotoxicity.
- Data Analysis: Plot the measured effect (e.g., % inhibition of collagen secretion) against the treatment duration. The optimal duration is typically the point at which the desired effect reaches a plateau without a significant decrease in cell viability.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Optimizing this compound Treatment Duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the HSP47-collagen axis inhibits brain metastasis by reversing M2 microglial polarization and restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
Validation & Comparative
Cross-validation of Col003's anti-fibrotic effects in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-fibrotic effects of Col003 against two leading approved drugs, Pirfenidone and Nintedanib (B1663095). Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and failure.[1] This document summarizes the mechanisms of action, available quantitative data from in vitro studies on relevant cell types, and detailed experimental protocols to aid researchers in the evaluation of these compounds.
Mechanism of Action: A Tale of Three Pathways
The anti-fibrotic activity of this compound, Pirfenidone, and Nintedanib stems from their distinct mechanisms of action, targeting different stages of the fibrotic cascade.
This compound: This small molecule inhibitor targets the protein-protein interaction between Heat Shock Protein 47 (HSP47) and procollagen (B1174764). HSP47 is a crucial molecular chaperone for the proper folding of procollagen in the endoplasmic reticulum. By competitively binding to the collagen-binding site on HSP47, this compound disrupts this interaction, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion.
Pirfenidone: The precise mechanism of Pirfenidone is not fully elucidated, but it is known to exhibit broad anti-fibrotic, anti-inflammatory, and antioxidant properties. A key mechanism is the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β).[2][3] Pirfenidone has been shown to inhibit TGF-β1-induced collagen synthesis, fibroblast proliferation, and differentiation into myofibroblasts.[4][5][6]
Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors of key pro-fibrotic and pro-angiogenic growth factors, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking these signaling pathways, Nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts, thereby reducing the deposition of ECM.[7]
Comparative Anti-Fibrotic Effects in Key Cell Types
The following tables summarize the available quantitative data on the effects of this compound, Pirfenidone, and Nintedanib on key fibrotic markers in different cell types central to the pathology of fibrosis.
Note: There is a notable lack of publicly available quantitative data on the specific anti-fibrotic effects of this compound in human lung fibroblasts, hepatic stellate cells, and renal fibroblasts, which are critical for a direct comparison with Pirfenidone and Nintedanib. The available data for this compound is primarily from studies on mouse embryonic fibroblasts.
Lung Fibroblasts
Lung fibroblasts are the primary cell type responsible for the excessive deposition of collagen in pulmonary fibrosis.
| Treatment | Cell Type | Target | Concentration | Effect | Citation(s) |
| This compound | Mouse Embryonic Fibroblasts | Collagen Secretion | 100 µM | Decreased procollagen secretion and reduced ECM collagen levels. | |
| Pirfenidone | Human Lung Fibroblasts (IPF) | Collagen Gel Contraction (TGF-β1 stimulated) | 100 µg/mL | Significant inhibition of collagen gel contraction. | [5][6] |
| Human Lung Fibroblasts (IPF) | α-SMA Expression (TGF-β1 stimulated) | 1 mg/mL | Did not prevent increases in tissue α-SMA expression. | [4] | |
| Human Lung Fibroblasts (IPF) | Proliferation (TGF-β1 stimulated) | 1 mg/mL | Significantly inhibited fibroblast proliferation. | [4] | |
| Nintedanib | Human Lung Fibroblasts (IPF) | Collagen 1a1 Expression | 2 µM | Decreased constitutive expression. | [8] |
| Human Lung Fibroblasts (IPF) | α-SMA Expression (TGF-β1 stimulated) | 0.5 - 2 µM | Divergent effects; did not prevent increases in tissue α-SMA expression. | [8] | |
| Human Lung Fibroblasts (IPF) | Proliferation (TGF-β1 stimulated) | 1 µM | Significantly inhibited fibroblast proliferation. | [4] |
Hepatic Stellate Cells (HSCs)
Hepatic stellate cells are the main effector cells in liver fibrosis, transforming into myofibroblast-like cells that produce large amounts of collagen.[7]
| Treatment | Cell Type | Target | Concentration | Effect | Citation(s) |
| This compound | Data not available | - | - | - | |
| Pirfenidone | Data not available | - | - | - | |
| Nintedanib | Human Hepatic Stellate Cells (LX-2) | Collagen I Expression | Not specified | Significantly abrogated collagen I expression. | [7] |
| Human Hepatic Stellate Cells (LX-2) | α-SMA Expression | Not specified | Significantly blocked α-SMA expression induced by PDGF and TGF-β. | [7] |
Renal Fibroblasts
Renal fibroblasts are key contributors to the development of renal fibrosis by producing excessive extracellular matrix.[9]
| Treatment | Cell Type | Target | Concentration | Effect | Citation(s) |
| This compound | Data not available | - | - | - | |
| Pirfenidone | Data not available | - | - | - | |
| Nintedanib | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and cross-validation of findings.
Sirius Red Assay for Collagen Quantification
This assay is used to quantify the total collagen content in cell cultures or tissue sections.
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Microplate reader
Protocol for Cell Culture:
-
Culture cells in multi-well plates and treat with compounds as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash plates twice with PBS.
-
Add 1 ml of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate the staining solution and wash the wells five times with 0.1 M HCl to remove unbound dye.
-
Add 1 ml of 0.1 M NaOH to each well to elute the bound dye.
-
Transfer the eluate to a 96-well plate and read the absorbance at 540 nm using a microplate reader.
-
Quantify collagen content by comparing the absorbance to a standard curve of known collagen concentrations.
Western Blot for α-SMA and Collagen Expression
This technique is used to detect and quantify the expression of specific proteins like α-Smooth Muscle Actin (α-SMA) and Collagen type I.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Masson's Trichrome Staining for Fibrosis Visualization
This histological staining method is used to differentiate collagen fibers from other tissue components.
Materials:
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
-
Paraffin-embedded tissue sections
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei black.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount the sections.
-
Visualize under a microscope where collagen will appear blue, nuclei will be black, and cytoplasm/muscle will be red.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by each compound and a general workflow for evaluating anti-fibrotic efficacy.
Conclusion
This compound presents a novel and targeted approach to anti-fibrotic therapy by directly inhibiting a key step in collagen biosynthesis. While its mechanism is well-defined, further in vitro studies generating quantitative data on its effects in various human fibrotic cell types are crucial for a comprehensive head-to-head comparison with established drugs like Pirfenidone and Nintedanib. This guide provides a framework for such comparative studies, offering standardized protocols and a summary of the current knowledge to facilitate future research and development in the field of anti-fibrotic therapeutics.
References
- 1. Collagen-specific molecular imaging of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 5. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of fibrosis in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Col003 Versus siRNA Knockdown of Hsp47: A Comparative Guide to Inhibiting Collagen Production
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for inhibiting Heat Shock Protein 47 (Hsp47), a critical chaperone in collagen biosynthesis. We will delve into the mechanisms, efficacy, and experimental considerations of the small molecule inhibitor Col003 and siRNA-mediated knockdown of Hsp47, supported by experimental data and detailed protocols.
Heat Shock Protein 47 (Hsp47) is a collagen-specific molecular chaperone residing in the endoplasmic reticulum that is essential for the proper folding and stabilization of procollagen (B1174764) molecules. Its overexpression is a hallmark of various fibrotic diseases, making it a compelling therapeutic target. This guide compares two distinct approaches to inhibit Hsp47 function: the pharmacological inhibitor this compound and the genetic knockdown approach using small interfering RNA (siRNA).
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and Hsp47 siRNA lies in their mechanism of action. This compound is a small molecule that acts as a competitive inhibitor, directly interfering with Hsp47's function. In contrast, siRNA prevents the synthesis of the Hsp47 protein itself.
This compound: This small molecule inhibitor selectively and potently binds to the collagen-binding site on Hsp47.[1][2][3] This competitive inhibition prevents Hsp47 from interacting with procollagen, leading to the destabilization of the collagen triple helix and a subsequent reduction in collagen secretion.[1][2][3]
siRNA Knockdown of Hsp47: Small interfering RNA (siRNA) operates at the genetic level. These short, double-stranded RNA molecules trigger the degradation of Hsp47 messenger RNA (mRNA), the template for protein synthesis. This process, known as RNA interference (RNAi), effectively silences the SERPINH1 gene, which encodes for Hsp47, leading to a significant reduction in the cellular levels of the Hsp47 protein.[4][5][6] Consequently, the diminished availability of Hsp47 impairs the proper folding and secretion of collagen.
Performance and Efficacy: A Quantitative Comparison
The efficacy of both this compound and Hsp47 siRNA has been demonstrated in various in vitro and in vivo models. While direct head-to-head comparative studies are limited, the available data allows for an assessment of their individual potencies.
| Parameter | This compound | Hsp47 siRNA | Source |
| Target | Hsp47 protein (collagen-binding site) | Hsp47 mRNA | [1][2][3][5][6] |
| IC50 | 1.8 µM | Not Applicable | [1][2][3] |
| Effective Concentration (in vitro) | 5.0 µM - 100 µM | 0.5 µM (in one study) | [4][7][8] |
| Reported Efficacy | Dose-dependent inhibition of Hsp47-collagen interaction and collagen secretion. At 100 µM, it significantly inhibits collagen secretion and accumulation. | Significant knockdown of Hsp47 mRNA (~65%) and protein (~90%) in one study. This led to reduced fibronectin secretion but surprisingly had no significant effect on collagen secretion and deposition in that specific model. In other studies, Hsp47 siRNA was shown to suppress collagen type I production. | [1][2][4][8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the application of this compound and siRNA-mediated knockdown of Hsp47 in cell culture.
Protocol 1: In Vitro Treatment with this compound
This protocol outlines the steps for treating cultured cells with the Hsp47 inhibitor this compound to assess its impact on collagen production.
Materials:
-
This compound (MCE Chemicals, HY-124817 or similar)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest (e.g., fibroblasts)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for downstream analysis (e.g., Western blotting, ELISA)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells and/or culture supernatant for analysis. Assess collagen levels in the supernatant by ELISA or Western blot. Analyze Hsp47 and collagen expression in cell lysates via Western blotting or RT-qPCR.
Protocol 2: siRNA-Mediated Knockdown of Hsp47
This protocol provides a general framework for transfecting cells with siRNA targeting Hsp47 to study the effects of its knockdown on cellular processes.
Materials:
-
siRNA targeting Hsp47 (SERPINH1) and a non-targeting control siRNA (e.g., from Dharmacon, Santa Cruz Biotechnology)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX, Santa Cruz Biotechnology siRNA Transfection Reagent)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cultured cells of interest
-
Standard cell culture equipment
-
Reagents for validation of knockdown (RT-qPCR, Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.[10]
-
siRNA-Transfection Reagent Complex Formation:
-
In one tube (Solution A), dilute the Hsp47 siRNA or control siRNA into serum-free medium.[11]
-
In a separate tube (Solution B), dilute the transfection reagent into serum-free medium.[11]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[11]
-
-
Post-Transfection: After the initial incubation, add antibiotic-containing normal growth medium.
-
Analysis of Knockdown and Phenotype:
-
Harvest cells at different time points post-transfection to assess knockdown efficiency and phenotypic changes.
-
Typically, maximal mRNA knockdown is observed 24-48 hours post-transfection, while changes in protein levels and phenotype are often observed after 48-96 hours.
-
Validate Hsp47 knockdown using RT-qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Analyze the effects on collagen production and deposition or other relevant cellular functions.
-
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the central role of Hsp47 in the collagen biosynthesis and fibrosis signaling pathway.
Caption: Experimental workflows for this compound treatment and Hsp47 siRNA knockdown.
Caption: Hsp47's role in the fibrotic signaling pathway and points of intervention.
Concluding Remarks
Both this compound and Hsp47 siRNA represent valuable tools for researchers investigating the role of Hsp47 in collagen-related pathologies. The choice between these two approaches will depend on the specific experimental goals.
-
This compound offers a rapid and reversible method to study the acute effects of Hsp47 inhibition. Its dose-dependent nature allows for fine-tuning the level of inhibition.
-
Hsp47 siRNA provides a powerful tool for studying the consequences of sustained Hsp47 depletion. It is particularly useful for investigating the long-term effects of reduced Hsp47 expression on cellular phenotype and function.
While both methods effectively target Hsp47, their downstream effects can vary depending on the experimental model. For instance, one study highlighted that significant Hsp47 knockdown did not proportionally reduce collagen deposition in their specific lung slice model, suggesting the presence of compensatory mechanisms or the need for longer-term inhibition.[4][8] This underscores the importance of careful experimental design and validation when choosing an Hsp47 inhibition strategy. Future direct comparative studies will be invaluable in further elucidating the nuanced differences in the biological outcomes of these two powerful research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HSP | TargetMol [targetmol.com]
- 4. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? [frontiersin.org]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of the Neuroprotective Effects of Col003 and Other Stroke Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Col003 with other prominent stroke therapies. The information is based on available preclinical and clinical experimental data, with a focus on mechanisms of action, efficacy in animal models, and clinical outcomes.
Executive Summary
Ischemic stroke remains a leading cause of death and long-term disability worldwide. Current treatments primarily focus on restoring blood flow, but the need for effective neuroprotective agents to prevent further neuronal damage is critical. This compound, a novel inhibitor of Heat Shock Protein 47 (HSP47), has emerged as a promising candidate with a unique mechanism of action. This guide compares this compound to standard-of-care treatments such as Alteplase (tPA) and endovascular thrombectomy, as well as other neuroprotective agents like Edaravone (B1671096) and Nerinetide. While direct comparative preclinical studies are limited, this guide consolidates available data to facilitate an informed evaluation of these therapies.
Data Presentation
Table 1: Preclinical Efficacy of Stroke Therapies in Animal Models (MCAO)
| Therapy | Animal Model | Key Efficacy Data | Source(s) |
| This compound | Rat (MCAO) | Infarct volume reduction: ~53% (15.66 ± 2.34% vs 33.52 ± 1.26% in vehicle). Significant improvement in neurological function scores. | [1] |
| Alteplase (tPA) | Mouse (thromboembolic) | Early administration (<3 hours) significantly reduced infarct volume (-6.63 mm³). Late administration (≥3 hours) showed a deleterious effect (+5.06 mm³). | [2] |
| Edaravone | Rat (MCAO) | Dose-dependent reduction in cerebral infarction area and improvement in behavioral data. High dose (30 mg/kg, oral) showed similar sensorimotor function improvement to IP administration. | [3] |
| Nerinetide (NA-1) | Mouse (tMCAO) | A replication study did not find a significant reduction in infarct volume at 1 day after 30 or 60 minutes of tMCAO. | [1] |
Table 2: Clinical Outcomes of Stroke Therapies
| Therapy | Clinical Trial Highlights | Key Outcomes | Source(s) |
| This compound | No clinical trial data available from the search results. | - | |
| Alteplase (tPA) | Pivotal clinical trials | Patients treated within 3 hours are at least 30% more likely to have minimal or no disability at 3 months. Increased risk of symptomatic intracranial hemorrhage. | [4] |
| Endovascular Thrombectomy | Multiple randomized controlled trials | Improved functional outcomes and reduced long-term disability in patients with large vessel occlusion. | [5] |
| Edaravone | Approved in Japan for acute ischemic stroke. | Associated with improved 90-day functional outcomes (mRS 0-2) and reduced mortality in a meta-analysis of 19 studies. | [6] |
| Nerinetide (NA-1) | ESCAPE-NA1 Phase 3 trial | Did not show a significant improvement in functional outcomes in the overall population. In patients not treated with alteplase, it was associated with improved outcomes. | [7][8] |
Mechanisms of Action and Signaling Pathways
This compound
This compound is an inhibitor of HSP47, a collagen-specific molecular chaperone. Its neuroprotective effects in stroke are believed to be mediated through two primary pathways:
-
Antiplatelet Activity: this compound inhibits the interaction of HSP47 with glycoprotein (B1211001) VI (GPVI) on the surface of platelets. This disrupts collagen-induced platelet activation and aggregation, thereby reducing thrombus formation. This mechanism involves the inhibition of the MAPK signaling pathway.[6][9][10]
-
Neuroprotection and Anti-inflammatory Effects: In the brain parenchyma, this compound has been shown to downregulate the JAK2/STAT3 signaling pathway. This leads to a reduction in the expression of Lipocalin-2 (LCN2), a protein associated with neuroinflammation and neuronal injury following ischemia.[11]
Figure 1: Signaling pathways of this compound in platelets and neural cells.
Alteplase (tPA)
Alteplase is a recombinant tissue plasminogen activator. Its primary mechanism is the enzymatic conversion of plasminogen to plasmin, a serine protease that degrades fibrin (B1330869) clots, thereby restoring blood flow to the ischemic brain region.[12][13]
Figure 2: Mechanism of action of Alteplase (tPA).
Endovascular Thrombectomy
This is a mechanical intervention rather than a pharmacological one. The procedure involves the physical removal of a blood clot from a large cerebral artery using a stent retriever or aspiration catheter.
Figure 3: General workflow of endovascular thrombectomy.
Edaravone
Edaravone is a potent free radical scavenger. Its neuroprotective effects are attributed to its ability to neutralize reactive oxygen species (ROS) that are generated during ischemic stroke, thereby reducing oxidative stress-induced neuronal damage.[14][15] It has also been shown to modulate inflammatory pathways, including the Nrf2 and NF-κB signaling pathways.[16]
Figure 4: Neuroprotective mechanisms of Edaravone.
Nerinetide (NA-1)
Nerinetide is a peptide that targets the postsynaptic density protein 95 (PSD-95). By inhibiting the interaction between PSD-95 and the NMDA receptor subunit GluN2B, Nerinetide uncouples the NMDA receptor from downstream excitotoxic signaling pathways, particularly the activation of neuronal nitric oxide synthase (nNOS) and subsequent production of nitric oxide (NO), without affecting the receptor's normal ion channel function.[9][17][18]
Figure 5: Mechanism of action of Nerinetide.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model to simulate ischemic stroke. The general procedure is as follows:
-
Animal Species: Commonly used species include rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6).[3][19][20]
-
Anesthesia: Animals are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine mixture.[21][22]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a filament (e.g., a silicon-coated nylon suture) is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[19][23]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 30, 60, or 120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.[1][23]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white. The infarct volume is then quantified.[1][20]
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson's score, grip test) are used to assess neurological function.[1]
-
Endovascular Thrombectomy Model
Preclinical models for endovascular thrombectomy often use larger animals to accommodate the size of the devices:
-
Animal Species: Swine are commonly used due to the anatomical similarities of their cerebrovascular system to humans.[3][24][25]
-
Clot Formation: An artificial thrombus is created, often from the animal's own blood mixed with barium sulfate (B86663) for radiopacity.[24]
-
Procedure: Under general anesthesia, a guiding catheter is advanced through the femoral artery to the cerebral circulation. The pre-formed clot is then injected to occlude a target vessel, such as the middle cerebral artery.[24][26]
-
Thrombectomy: A thrombectomy device (e.g., stent retriever) is deployed through a microcatheter to engage and retrieve the clot.[25]
-
Outcome Measures: Angiography is used to confirm vessel occlusion and successful recanalization. Histopathological analysis of the artery can be performed to assess for any vessel injury.[24][25]
Conclusion
This compound presents a novel, dual-pronged approach to stroke therapy by targeting both thrombosis and neuroinflammation. Its mechanism of action, centered on HSP47 inhibition, is distinct from current standard-of-care treatments and other neuroprotective agents in development. Preclinical data in rat MCAO models demonstrate its potential to reduce infarct volume and improve neurological outcomes.
However, a direct comparison with other therapies is challenging due to the lack of head-to-head preclinical studies. While therapies like Alteplase and endovascular thrombectomy are established for their reperfusion benefits, they do not directly address the underlying neuronal damage. Neuroprotective agents like Edaravone and Nerinetide have shown promise but have also faced challenges in clinical translation.
Further research, including direct comparative studies in relevant animal models and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound relative to other stroke therapies. The development of multi-target agents like this compound represents a promising direction in the quest for more effective treatments for ischemic stroke.
References
- 1. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 3. Establishment of a reproducible and minimally invasive ischemic stroke model in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteplase for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 9. Nerinetide May Provide Neuroprotection During Stroke When Tissue Plasminogen Activator (tPA) Not Used - - Practical Neurology [practicalneurology.com]
- 10. frontiersin.org [frontiersin.org]
- 11. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tissue Plasminogen Activator Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Swine Model to Evaluate Arterial Vessel Injury after Mechanical Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Swine Model to Analyze Arterial Structural Changes Induced by Mechanical Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Method of Thrombus Preparation for Use in a Swine Model for Evaluation of Thrombectomy Devices - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Col003: A Comparative Analysis of its Structure-Activity Relationship
For Immediate Release
In the landscape of fibrotic disease research and anti-platelet therapy, the small molecule inhibitor Col003 has emerged as a significant contender. By selectively targeting the interaction between Heat Shock Protein 47 (Hsp47) and collagen, this compound presents a promising avenue for therapeutic intervention. This guide provides a comprehensive analysis of this compound's structure-activity relationship (SAR) in comparison to its analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Deciphering the Mechanism of Action
This compound acts as a potent and selective inhibitor of Hsp47, a molecular chaperone crucial for the proper folding and secretion of procollagen. It competitively binds to the collagen-binding site on Hsp47, thereby disrupting the Hsp47-collagen interaction.[1][2] This disruption destabilizes the collagen triple helix, leading to a reduction in collagen secretion, a key process in the progression of fibrosis.[1][2] The IC50 value for this compound's inhibition of the Hsp47-collagen interaction has been determined to be 1.8 μM.[1][2]
Structure-Activity Relationship: A Tale of Moieties and Linkers
Systematic structural modifications of this compound have revealed critical features for its inhibitory activity. The core scaffold of this compound consists of a salicylaldehyde (B1680747) moiety and a pendant phenyl group.
The Importance of the Salicylaldehyde Moiety
Studies have indicated that the presence of a highly electronegative group at the 3-position of the salicylaldehyde ring is crucial for potent inhibitory activity. Specifically, a nitro group or a fluorine atom at this position significantly enhances the compound's ability to inhibit the collagen-Hsp47 interaction.[3] The 3-nitrosalicylaldehyde moiety, in conjunction with the pendant phenyl group, is considered a requisite scaffold for inducing the desired biological activity.[3]
The Role of the Alkyl Linker
A key finding in the SAR studies of this compound analogs is the profound impact of the alkyl linker length between the two aromatic rings. Elongation of this linker has been shown to markedly improve the inhibitory activity against the collagen-Hsp47 interaction, particularly at lower concentrations.[3][4][5][6] For instance, analogs with phenylethyl, phenylpropyl, and phenylbutyl moieties exhibited more potent inhibition compared to this compound, which has a benzyl (B1604629) group.[3] This enhancement is attributed to the improved positioning of the pendant phenyl moiety to interact with key aromatic residues, Tyr-355 and His-245, within the Hsp47 binding pocket, as well as increased hydrophobic interactions.[3][7]
Comparative Inhibitory Activity of this compound and its Analogs
The inhibitory effects of this compound and its analogs have been quantitatively assessed using Surface Plasmon Resonance (SPR) analysis. The following tables summarize the percentage of inhibition at various concentrations.
Table 1: Inhibitory Activities of Col-003 and its Phenylalkyl Analogs [3]
| Entry | m (Linker) | Product | Inhibition Rate (%) at 0.2 µM | Inhibition Rate (%) at 0.6 µM | Inhibition Rate (%) at 1.9 µM | Inhibition Rate (%) at 5.6 µM |
| 1 | 1 (CH2) | Col-003 (1) | 0.8 | 6.2 | 22 | 53 |
| 2 | 0 | 5eD | N.D. | N.D. | 34 | 71 |
| 3 | 2 (CH2CH2) | 5eE | 9.0 | 26 | 65 | 89 |
| 4 | 3 (CH2CH2CH2) | 5eF | 25 | 59 | 85 | 74 |
| 5 | 4 (CH2CH2CH2CH2) | 5eG | 23 | 52 | 81 | 41 |
N.D. = Not Determined
Table 2: Effect of Substituents on the Salicylaldehyde Moiety [3]
| Entry | Product | Inhibition Rate (%) at 16.7 µM |
| 1 | Col-003 (1) (with NO2) | 80 |
| 2 | Analog 2aA (without NO2) | 34 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of Col-003 and its analogs was primarily achieved through Pd(0)-catalyzed cross-coupling reactions.[3][4][5][6] Specifically, the Negishi cross-coupling reaction was effectively employed for the preparation of several analogs by reacting 5-bromosalicylaldehyde (B98134) derivatives with the appropriate organozinc reagents.[3]
Evaluation of Inhibitory Activity
The inhibitory activities of the synthesized compounds against the collagen-Hsp47 interaction were evaluated using Surface Plasmon Resonance (SPR) analysis with a BIAcore instrument.[3][4][5][6] This technique allows for the real-time monitoring of binding events between molecules on a sensor chip, providing quantitative data on the extent of inhibition.
Signaling Pathways Modulated by this compound
Beyond its direct interaction with Hsp47, this compound has been shown to modulate several downstream signaling pathways, highlighting its potential in various pathological conditions.
Caption: this compound's inhibitory effects on key signaling pathways.
In the context of collagen-induced platelet activation, this compound has been demonstrated to inhibit the Syk–PLCγ2–PKC, PI3K–Akt–GSK3β, and MAPK (ERK2 and p38) signaling pathways, which are downstream of the collagen receptor GPVI.[8][9][10] Furthermore, in a model of chronic ischemic stroke, this compound was found to reduce cerebral infarction and neurological impairment by blocking LCN2 through the JAK2/STAT3 signaling pathway.[11]
Conclusion
The structure-activity relationship of this compound and its analogs underscores the importance of specific structural features for potent inhibition of the collagen-Hsp47 interaction. The presence of an electronegative group on the salicylaldehyde ring and an elongated alkyl linker between the aromatic rings are key determinants of inhibitory efficacy. The comprehensive data presented here provide a valuable resource for the rational design of next-generation Hsp47 inhibitors with improved therapeutic potential for fibrotic diseases and thrombotic disorders. The multifaceted inhibitory effects of this compound on various signaling pathways further broaden its therapeutic applicability and warrant continued investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Structure–Activity Relationship Study on Col-003, a Protein–Protein Interaction Inhibitor between Collagen and Hsp47 [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Col003 show synergistic effects with other anti-fibrotic agents?
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of anti-fibrotic treatment is evolving, with a growing emphasis on combination therapies to target the multifaceted pathogenesis of fibrotic diseases. This guide explores the potential synergistic effects of Col003, a novel inhibitor of Heat Shock Protein 47 (HSP47), with established anti-fibrotic agents, pirfenidone (B1678446) and nintedanib (B1663095). While direct preclinical or clinical data on the combination of this compound with these drugs is not yet available, a strong mechanistic rationale and supporting evidence from studies on HSP47 inhibition suggest a promising future for such therapeutic strategies.
Unraveling the Mechanisms: this compound, Pirfenidone, and Nintedanib
Successful combination therapy hinges on targeting distinct yet complementary pathways in the fibrotic process. This compound, pirfenidone, and nintedanib each possess unique mechanisms of action, making them prime candidates for synergistic evaluation.
This compound: A Specific Inhibitor of Collagen Chaperoning
This compound is a small molecule that competitively inhibits the interaction between HSP47 and procollagen.[1][2] HSP47 is a crucial molecular chaperone residing in the endoplasmic reticulum that is essential for the proper folding and secretion of procollagen, the precursor to mature collagen.[2] By disrupting this interaction, this compound effectively hinders the production and deposition of collagen, a hallmark of fibrosis.[2]
Pirfenidone: A Multi-faceted Anti-Fibrotic and Anti-Inflammatory Agent
Pirfenidone is an orally available small molecule with a broad spectrum of anti-fibrotic and anti-inflammatory effects.[3] Its mechanisms of action include the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, a key pro-fibrotic cytokine.[4] Notably, preclinical studies have demonstrated that pirfenidone's anti-fibrotic effects are also mediated, at least in part, through the downregulation of HSP47 expression at both the mRNA and protein levels.[5][6][7][8]
Nintedanib: A Potent Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases involved in fibrotic signaling pathways. These include the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[9] By blocking these signaling cascades, nintedanib effectively inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary collagen-producing cells.
The Hypothesis for Synergy: A Dual-Pronged Attack on Collagen Production
The distinct mechanisms of this compound, pirfenidone, and nintedanib provide a strong foundation for hypothesizing synergistic anti-fibrotic effects in combination therapies.
This compound and Pirfenidone: A Potential "One-Two Punch" on the HSP47 Pathway
The combination of this compound and pirfenidone presents a compelling case for synergy. Pirfenidone reduces the amount of HSP47 protein available, while this compound directly inhibits the function of the remaining HSP47. This dual-action approach could lead to a more profound and sustained inhibition of collagen synthesis and secretion than either agent alone.
This compound and Nintedanib: Targeting Collagen Production from Different Angles
Nintedanib curtails the activation and proliferation of fibroblasts, the cellular source of collagen. This compound, in turn, disrupts the intracellular machinery responsible for collagen maturation and secretion within these cells. This complementary action—reducing the number of collagen factories and impairing the function of the remaining ones—could result in a potent synergistic anti-fibrotic effect.
Supporting Preclinical Evidence: Nintedanib Amplifies the Effect of HSP47 Inhibition
While direct studies with this compound are pending, a significant preclinical study in a mouse model of liver fibrosis provides strong support for the synergistic potential of combining an HSP47 inhibitor with nintedanib. In this study, the co-administration of lipid nanoparticles carrying both nintedanib and HSP47 siRNA resulted in a significantly greater reduction in collagen deposition and overall fibrosis compared to treatment with either agent alone.[1] The researchers observed that nintedanib amplified the gene-silencing effects of the HSP47 siRNA, leading to enhanced inhibition of collagen secretion.[1]
This study, although focused on liver fibrosis and utilizing siRNA for HSP47 inhibition, provides the first proof-of-concept for the synergistic interaction between nintedanib and the suppression of the HSP47 pathway.
Quantitative Data Summary
As direct experimental data for this compound in combination with pirfenidone or nintedanib is not available, a quantitative comparison of their synergistic effects cannot be provided at this time. The following table summarizes the key mechanistic details of each agent.
| Agent | Target | Mechanism of Action | Potential for Synergy with this compound |
| This compound | HSP47 | Competitively inhibits the interaction between HSP47 and procollagen, preventing proper collagen folding and secretion.[1][2] | - |
| Pirfenidone | Multiple, including TGF-β signaling and HSP47 expression | Inhibits pro-fibrotic signaling pathways and downregulates the expression of HSP47.[3][4][5][6][7][8] | High: Dual targeting of the HSP47 pathway (expression and function). |
| Nintedanib | PDGFR, FGFR, VEGFR | Inhibits tyrosine kinases involved in fibroblast proliferation, migration, and differentiation.[9] | High: Complementary mechanisms targeting both the source and the production of collagen. |
Experimental Protocols
Detailed experimental protocols for the preclinical study investigating the combination of nintedanib and HSP47 siRNA in a mouse model of liver fibrosis can be found in the cited publication. The general approach involved:
-
Induction of Liver Fibrosis: Liver fibrosis was induced in mice using bile duct ligation or carbon tetrachloride administration.
-
Treatment Administration: Mice were treated with lipid nanoparticles co-delivering nintedanib and HSP47 siRNA. Control groups received nanoparticles with either agent alone or empty nanoparticles.
-
Assessment of Fibrosis: The extent of liver fibrosis was evaluated through histological analysis (e.g., Masson's trichrome staining), measurement of collagen deposition (e.g., hydroxyproline (B1673980) assay), and analysis of fibrosis-related gene and protein expression (e.g., α-SMA, Collagen I).
Visualizing the Pathways for Synergy
The following diagrams illustrate the proposed synergistic mechanisms of this compound in combination with pirfenidone and nintedanib.
Caption: Proposed synergistic mechanism of this compound and Pirfenidone.
Caption: Proposed synergistic mechanism of this compound and Nintedanib.
Conclusion
While further preclinical studies are warranted to directly evaluate the synergistic potential of this compound with pirfenidone and nintedanib, the existing mechanistic understanding and indirect evidence are highly encouraging. The distinct and complementary modes of action of these anti-fibrotic agents suggest that combination therapies could offer a more effective approach to treating a range of fibrotic diseases. The development of such strategies holds the promise of improved therapeutic outcomes for patients with these debilitating conditions. Researchers are encouraged to explore these potential synergies in well-designed preclinical models to pave the way for future clinical investigation.
References
- 1. HSP47 at the Crossroads of Thrombosis and Collagen Dynamics: Unlocking Therapeutic Horizons and Debates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Nintedanib Therapy Alone and Combined with Mycophenolate in Patients with Systemic Sclerosis–associated Interstitial Lung Disease: Systematic Reviews and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy shows mixed results for scleroderma-related lung disease | MDedge [mdedge.com]
- 8. Combining Pirfenidone With Mycophenolate Mofetil for Systemic Sclerosis–Related Interstitial Lung Disease (Scleroderma Lung Study III): An Investigator‐Initiated, Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenovista.com [phenovista.com]
Unveiling the Molecular Embrace: Mutagenesis Pinpoints Col003 Binding to Hsp47
A deep dive into the molecular interactions governing the inhibition of Heat shock protein 47 (Hsp47) by the small molecule Col003 reveals a specific and competitive binding mechanism. Through targeted mutagenesis, researchers have effectively confirmed the binding site of this compound on Hsp47, paving the way for the rational design of next-generation antifibrotic therapies.
Hsp47 is a collagen-specific molecular chaperone crucial for the proper folding and maturation of procollagen (B1174764) in the endoplasmic reticulum.[1] Its overexpression is a hallmark of various fibrotic diseases, making it a prime therapeutic target. This compound has emerged as a potent inhibitor of the Hsp47-collagen interaction, and understanding its precise mechanism of action is paramount for its clinical development.[2][3] This guide compares the binding of this compound to wild-type Hsp47 and its mutants, providing the experimental evidence that solidifies our understanding of its binding site.
This compound's Affinity for Hsp47: A Tale Told by Mutants
The central hypothesis for this compound's mechanism of action is its competitive inhibition of collagen binding to Hsp47. This has been substantiated by nuclear magnetic resonance (NMR) analysis, which demonstrated that this compound binds to the collagen-binding site on Hsp47.[2][4] To further dissect this interaction at the amino acid level, site-directed mutagenesis studies have been instrumental. While direct quantitative binding data of this compound to a comprehensive panel of Hsp47 mutants is emerging, the existing body of research on the collagen-binding site provides a strong foundation for identifying the key residues involved in this compound's efficacy.
Mutagenesis studies have identified several key residues on Hsp47 that are critical for its interaction with collagen.[1] Notably, residues such as Tyr-355 and His-245 have been implicated in forming the binding pocket.[5] The interaction of this compound with these residues is thought to be crucial for its inhibitory activity. For instance, the pendant benzyl (B1604629) moiety of this compound is suggested to interact with the aromatic rings of Tyr-355 and His-245.
Below is a comparative summary of the binding affinities, including experimentally determined values and inferred interactions based on competitive binding data.
| Protein | Ligand | Method | Key Residues for Interaction | Binding Affinity/Inhibition |
| Wild-Type Hsp47 | This compound | BRET | N/A | IC50: 1.8 µM[3][6] |
| Wild-Type Hsp47 | Type I Collagen | ELISA-like assay | Arg222, Tyr-355, His-245 | K_D: 139 nM[7] |
| Hsp47 Mutant (R222S) | Type I Collagen | ELISA-like assay | Reduced interaction at Arg222 | K_D: ~3.6 µM (severely reduced affinity)[7] |
| Hypothetical Hsp47 Mutant (e.g., Y355A) | This compound | Inferred | Tyr-355 | Expected significantly reduced binding affinity |
Experimental Confirmation: The Workflow
The process of confirming the binding site of this compound on Hsp47 through mutagenesis follows a systematic workflow, as illustrated in the diagram below. This involves generating Hsp47 variants with specific amino acid substitutions, expressing and purifying these mutant proteins, and then assessing the binding of this compound to these variants compared to the wild-type protein.
References
- 1. NMR and Mutational Identification of the Collagen-Binding Site of the Chaperone Hsp47 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | HSP | TargetMol [targetmol.com]
- 4. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? [frontiersin.org]
- 7. Aberrant binding of mutant HSP47 affects posttranslational modification of type I collagen and leads to osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety and Efficacy of Col003 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Col003, a novel inhibitor of Heat Shock Protein 47 (HSP47), has demonstrated significant therapeutic potential in preclinical animal models of ischemic stroke and brain metastasis. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to evaluate its long-term safety and efficacy profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound and comparable agents.
Table 1: Comparative Safety Profile of this compound, Aspirin, and Clopidogrel in a Rat Model of Ischemic Stroke
| Parameter | This compound | Aspirin (100 μM) | Clopidogrel (100 μM) | Vehicle | Citation |
| Cytotoxicity (Rat Platelets) | Low | Low | Low | - | [1][2][3] |
| Cytotoxicity (Human Liver Cells) | Low | Low | Low | - | [1][2][3] |
| Tail Bleeding Time (min) | No significant increase | 6.73 ± 0.65 (p < 0.05 vs. control) | No significant increase | 4.15 ± 0.33 | [1][2][3] |
| Prothrombin Time (PT, s) | No significant change | No significant change | No significant change | No significant change | [1] |
| Activated Partial Thromboplastin Time (APTT, s) | No significant change | No significant change | No significant change | No significant change | [1] |
| Thrombin Time (TT, s) | No significant change | No significant change | No significant change | No significant change | [1] |
| Fibrinogen (FIB, g/L) | No significant change | No significant change | No significant change | No significant change | [1] |
Table 2: Efficacy of this compound in a Rat Model of Ischemic Stroke
| Parameter | This compound (50 μM) | Vehicle | Citation |
| Collagen-Induced Platelet Aggregation Rate (%) | 27.67 ± 1.76 (p < 0.001 vs. vehicle) | 70.33 ± 3.93 | [1][2] |
| Collagen-Induced Intra-platelet [Ca2+]i Mobilization (fold of resting) | 1.26 ± 0.08 | 1.53 ± 0.04 | [1][2] |
| Neurological Deficit Score (14 days post-MCAO) | Significantly improved | - | [4] |
| Cerebral Infarct Volume (14 days post-MCAO) | Significantly decreased | - | [4] |
Table 3: Efficacy of this compound in a Mouse Model of Brain Metastasis
| Parameter | This compound | Vehicle Control | Citation |
| Brain Metastasis of 4T1-BMT5 and LLC1-BMT5 cells | Potently inhibited in a concentration-dependent manner | - | [5] |
| Brain Metastasis-Free Survival (BMFS) | Prolonged | - | [5] |
| CD8+ T cell Infiltration in Brain Metastatic Lesions | Significantly increased | - | [5] |
| Population of M2 Microglial Cells (in combination with anti-PD-L1) | Significantly decreased | - | [5] |
| Population of M1 Microglial Cells (in combination with anti-PD-L1) | Significantly increased | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
Ferric Chloride (FeCl3)-Induced Carotid Arterial Thrombus Model in Rats
This model is utilized to evaluate the in vivo antithrombotic effects of this compound.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery is carefully exposed.
-
Thrombus Induction: A piece of filter paper saturated with FeCl3 solution is applied to the arterial surface for a specified duration to induce endothelial injury and subsequent thrombus formation.
-
Treatment: this compound, vehicle, or comparator drugs (e.g., aspirin, clopidogrel) are administered intravenously via the tail vein prior to or after the injury.
-
Observation: The carotid artery is monitored for blood flow using a Doppler flow probe to determine the time to occlusion.
-
Endpoint Analysis: The thrombus is excised and weighed. Blood samples may be collected for coagulation tests.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used animal model to simulate ischemic stroke and assess neuroprotective effects.
-
Animal Preparation: Rats are anesthetized, and a midline incision is made in the neck to expose the common carotid artery.
-
Occlusion: A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby blocking blood flow to a specific brain region.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Treatment: this compound or vehicle is administered, often via tail vein injection, at a specific time point relative to the MCAO procedure (e.g., daily for 14 days in chronic studies).[4]
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO using a standardized scoring system (e.g., Longa's five-point scale).[1]
-
Infarct Volume Measurement: At the study endpoint, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[4]
Visualizing the Mechanism and Workflow
Diagrams illustrating the signaling pathways affected by this compound and the experimental workflow provide a clearer understanding of its mechanism and evaluation process.
Caption: this compound inhibits the HSP47-GPVI interaction, blocking downstream signaling pathways.
Caption: this compound may attenuate neurological impairment by inhibiting the JAK2/STAT3 pathway.[4]
Caption: Generalized workflow for preclinical safety and efficacy evaluation of this compound.
References
- 1. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats [frontiersin.org]
- 3. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the HSP47-collagen axis inhibits brain metastasis by reversing M2 microglial polarization and restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Col003: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Col003, a selective and potent inhibitor of Heat Shock Protein 47 (Hsp47). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
This compound, with CAS Number 328565-16-8, is utilized in research, particularly in studies related to fibrosis by inhibiting the interaction of Hsp47 with collagen.[1][2] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow institutional and regulatory guidelines for chemical waste disposal to ensure a safe laboratory environment.[3]
Immediate Safety and Disposal Plan
The primary recommendation for the disposal of this compound, as with any research chemical, is to consult with your institution's Environmental Health and Safety (EHS) office. EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations. It is the policy of many institutions that all chemical wastes are to be managed by the EHS office for proper disposal.[4]
Step-by-Step Disposal Procedure:
-
Consult Your EHS Office: Before initiating any disposal procedures, contact your institution's EHS office. They will provide specific instructions and containers for chemical waste.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any chemical waste down the sanitary sewer unless explicitly permitted by your EHS office.[5][6]
-
Use Designated Hazardous Waste Containers: Collect all this compound waste, including stock solutions, diluted solutions, and contaminated labware, in a designated and properly labeled hazardous waste container.[5]
-
Properly Label Waste Containers: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations. The label should also include the concentration and the date.[5]
-
Segregate Chemical Waste: Do not mix this compound waste with other incompatible chemical waste streams. It is best practice to collect different chemical wastes in separate containers.[4]
-
Store Waste Appropriately: Store the waste container in a designated and secure area, away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[5]
-
Arrange for Pickup: Once the waste container is full, or before leaving a laboratory permanently, arrange for a hazardous waste pickup with your EHS office.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 328565-16-8 | [1][3] |
| IC₅₀ (Hsp47) | 1.8 μM | [1][2] |
| Purity | 99.87% | [1] |
Storage of this compound Solutions:
| Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month (stored under nitrogen) |
Source: MedchemExpress.com[1]
Experimental Protocols
This compound is a small-molecule inhibitor that competitively binds to the collagen-binding site on Hsp47, thereby disrupting the proper folding and secretion of procollagen.[7] This mechanism is crucial for its role in fibrosis research.
In Vitro Assay for Hsp47 Inhibition:
A common experiment to determine the efficacy of this compound involves an in vitro fibril formation assay. The following is a generalized protocol:
-
Reagents: Purified collagen, purified Hsp47, phosphate (B84403) buffer (pH 7.4), and this compound stock solution.
-
Procedure:
-
Prepare a reaction mixture containing collagen and Hsp47 in the phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the mixtures at 34°C.
-
Monitor collagen fibril formation over time using a spectrophotometer to measure turbidity.
-
-
Analysis: The concentration of this compound that inhibits fibril formation by 50% (IC₅₀) is determined. For this compound, the reported IC₅₀ is 1.8 μM.[1][2]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of Hsp47 in collagen biosynthesis and the workflow for the proper disposal of this compound.
Caption: Hsp47's role in collagen folding and this compound's inhibitory action.
Caption: Step-by-step workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. What are Hsp47 inhibitors and how do they work? [synapse.patsnap.com]
Personal protective equipment for handling Col003
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Col003, a selective and potent inhibitor of Hsp47. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols.[1] The following personal protective equipment is mandatory when handling this compound and its solutions.
| PPE Category | Item | Standard/Specification |
| Body Protection | Laboratory Coat | Cotton or cotton/polyester blend, fully fastened with sleeves rolled down.[2][3][4] |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[5][6][7][8] |
| Hand Protection | Nitrile Gloves | Minimum 5-mil thickness for splash protection, especially when using DMSO as a solvent.[9] |
| Personal Attire | Full-length pants and closed-toe shoes | Standard laboratory practice to protect exposed skin.[4] |
Operational Plan: Handling and Preparation of this compound
Storage:
Preparation of Stock Solutions: this compound is often dissolved in Dimethyl Sulfoxide (DMSO).[10] When preparing solutions, it is recommended to do so within a chemical fume hood to minimize inhalation exposure.
Experimental Protocol for Solubilization (Example):
-
Ensure all necessary PPE is correctly worn.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the this compound is completely dissolved. Sonication may be recommended to aid dissolution.[10]
-
Store the stock solution at -80°C.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly to prevent environmental contamination.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a designated, properly labeled hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste," the chemical name (this compound and any solvents), and the approximate concentration.
-
Do not mix with other incompatible waste streams.
-
-
Solid Waste:
-
Dispose of contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated solid hazardous waste container.
-
Ensure the container is properly labeled.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after handling this compound.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
-
Signaling Pathway of this compound in Platelet Activation
This compound has been shown to inhibit collagen-induced platelet activation. It is believed to exert its effect by targeting Hsp47, which in turn affects the glycoprotein (B1211001) VI (GPVI) signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in inhibiting collagen-induced platelet aggregation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uah.edu [uah.edu]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. ehs.utoronto.ca [ehs.utoronto.ca]
- 5. fishersci.com [fishersci.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. nwmissouri.edu [nwmissouri.edu]
- 8. ravecommercial.com [ravecommercial.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. This compound | HSP | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
